Dibenzothiophene-d8
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,6,7,8,9-octadeuteriodibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8S/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYZUPMFVPLQIF-PGRXLJNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3S2)[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33262-29-2 | |
| Record name | Dibenzothiophene-d8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of Dibenzothiophene-d8.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Dibenzothiophene-d8, a deuterated form of dibenzothiophene. This document is intended to be a valuable resource for professionals in research, analytical chemistry, and drug development who utilize stable isotope-labeled compounds.
Introduction
This compound (C₁₂D₈S) is a polycyclic aromatic sulfur heterocycle in which all eight hydrogen atoms of dibenzothiophene have been replaced with deuterium. This isotopic labeling makes it an excellent internal standard for quantitative analysis by mass spectrometry, particularly in the study of environmental pollutants and in metabolic research. Its chemical behavior is nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectrometric analyses.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₁₂D₈S | [1] |
| Molecular Weight | 192.31 g/mol | [1] |
| Appearance | Solid | |
| Isotopic Purity | ≥98 atom % D |
Thermal Properties
| Property | Value |
| Melting Point | 97-100 °C |
| Boiling Point | 332-333 °C |
Solubility
| Solvent | Solubility |
| Water | Insoluble |
| Organic Solvents (e.g., Benzene) | Soluble |
Experimental Protocols
Detailed experimental protocols are crucial for the effective use of this compound. The following sections provide representative methodologies for its synthesis, purification, and application in analytical methods.
Synthesis of this compound
A common method for the synthesis of deuterated aromatic compounds is through hydrogen-deuterium exchange reactions. A plausible synthetic route for this compound would involve the reaction of unlabeled dibenzothiophene with a deuterium source in the presence of a catalyst.
Reaction Scheme:
Caption: Synthesis of this compound via H/D exchange.
Materials:
-
Dibenzothiophene
-
Deuterated water (D₂O)
-
Platinum on carbon (Pt/C) catalyst
-
High-pressure reaction vessel
Procedure:
-
Place Dibenzothiophene and a catalytic amount of Pt/C in a high-pressure reaction vessel.
-
Add an excess of deuterated water to the vessel.
-
Seal the vessel and heat to a temperature typically ranging from 150-200°C.
-
Maintain the reaction under stirring for 24-48 hours to ensure complete deuterium exchange.
-
After cooling to room temperature, the reaction mixture is partitioned between an organic solvent (e.g., dichloromethane) and water.
-
The organic layer containing the deuterated product is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Purification
Purification of the synthesized this compound is essential to remove any unreacted starting material and byproducts. High-performance liquid chromatography (HPLC) is a suitable method for this purpose.
Workflow for HPLC Purification:
Caption: HPLC purification workflow for this compound.
HPLC Parameters (Representative):
-
Column: A reverse-phase C18 column is typically used for the separation of polycyclic aromatic hydrocarbons.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Detection: UV detection at a wavelength where dibenzothiophene shows strong absorbance (e.g., 254 nm).
-
Procedure:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Inject the solution onto the HPLC system.
-
Run a gradient elution to separate this compound from impurities.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under vacuum to obtain the purified product.
-
Application as an Internal Standard in GC-MS Analysis
This compound is widely used as an internal standard for the quantification of dibenzothiophene and related compounds in complex matrices such as environmental samples or biological fluids.
Experimental Workflow for Sample Analysis:
Caption: Workflow for using this compound as an internal standard.
GC-MS Parameters (Representative):
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Inlet: Splitless injection at 280°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
Monitored Ions:
-
Dibenzothiophene (analyte): m/z 184 (molecular ion)
-
This compound (internal standard): m/z 192 (molecular ion)
-
-
Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: Due to the replacement of all protons with deuterium, a ¹H-NMR spectrum of pure this compound would show no signals from the compound itself. The only observable signals would be from any residual protons in the deuterated solvent or from any protonated impurities.
-
¹³C-NMR: The ¹³C-NMR spectrum is expected to be similar to that of unlabeled dibenzothiophene, but the signals may be broader and show splitting due to coupling with deuterium (C-D coupling).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will differ significantly from its non-deuterated counterpart, particularly in the C-H stretching and bending regions.
-
C-H Vibrations: The characteristic C-H stretching vibrations typically observed around 3000-3100 cm⁻¹ for aromatic compounds will be absent.
-
C-D Vibrations: New absorption bands corresponding to C-D stretching vibrations will appear at lower wavenumbers, typically in the range of 2200-2300 cm⁻¹. C-D bending vibrations will also be shifted to lower frequencies compared to C-H bending vibrations.
Safety and Handling
This compound should be handled with care in a laboratory setting.
Safety Information:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or in a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
This technical guide provides essential information on the physical and chemical properties, experimental protocols, and safety considerations for this compound. For specific applications, further optimization of the described methods may be required. Always consult the relevant Safety Data Sheet (SDS) before handling this compound.
References
An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Dibenzothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and manufacturing of deuterated dibenzothiophene (DBT), a molecule of increasing interest in materials science, particularly for organic light-emitting diodes (OLEDs), and as a labeled internal standard in analytical chemistry. Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, can significantly enhance the performance and stability of organic electronic materials and is crucial for various analytical applications.[1][2][3] This document details the primary synthetic methodologies, experimental protocols, and manufacturing considerations for producing deuterated dibenzothiophene.
Introduction to Deuterated Dibenzothiophene
Dibenzothiophene is a polycyclic aromatic sulfur heterocycle that serves as a fundamental building block for various organic materials.[4] The deuterated analogue, particularly the fully deuterated dibenzothiophene-d8, is gaining prominence in the OLED industry. The substitution of C-H bonds with stronger C-D bonds can lead to longer operational lifetimes and improved efficiency of OLED devices by mitigating degradation pathways.[3][5]
Synthetic Methodologies for Deuterated Dibenzothiophene
The primary strategy for the synthesis of deuterated dibenzothiophene is through hydrogen-deuterium (H-D) exchange reactions on the parent molecule. This approach is generally more cost-effective than a full synthesis from deuterated precursors. Key components of this methodology include the deuterium source, a catalyst, and specific reaction conditions.
Deuterium Source
The most common and economically viable deuterium source for H-D exchange reactions is deuterium oxide (D₂O), also known as heavy water.[6] D₂O is readily available and can be used in excess to drive the equilibrium towards a high level of deuterium incorporation.
Catalysis
Catalysis is essential to facilitate the cleavage of the stable aromatic C-H bonds and their exchange with deuterium from D₂O. Several types of catalysts have been shown to be effective for the deuteration of aromatic and heteroaromatic compounds, and these principles are applicable to dibenzothiophene.
-
Heterogeneous Catalysis: Platinum on carbon (Pt/C) and palladium on carbon (Pd/C) are widely used heterogeneous catalysts for H-D exchange.[7][8][9] These catalysts are robust, easily separated from the reaction mixture, and can be recycled. The reactions are typically performed at elevated temperatures and pressures in the presence of D₂O.
-
Homogeneous Catalysis: Transition metal complexes of iridium, rhodium, and ruthenium are highly effective homogeneous catalysts for H-D exchange.[10][11][12][13] These catalysts can offer high selectivity and efficiency under milder conditions compared to their heterogeneous counterparts. However, their removal from the product can be more challenging.
Experimental Protocols
While specific literature detailing the optimization of dibenzothiophene deuteration is scarce, a representative protocol can be derived from established methods for deuterating polycyclic aromatic hydrocarbons and related sulfur heterocycles. The following is a generalized experimental protocol for the synthesis of deuterated dibenzothiophene via heterogeneous catalysis.
Platinum-Catalyzed H-D Exchange of Dibenzothiophene
This protocol is based on the general principles of platinum-catalyzed H-D exchange of aromatic compounds.
Materials:
-
Dibenzothiophene (DBT)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
10% Platinum on activated carbon (Pt/C)
-
High-pressure reactor (e.g., Parr autoclave) with a glass liner
-
Solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Rotary evaporator
Procedure:
-
In the glass liner of a high-pressure reactor, combine dibenzothiophene (1.0 eq), 10% Pt/C (10 wt% of DBT), and deuterium oxide (20-50 eq).
-
Seal the reactor and purge with an inert gas (e.g., argon or nitrogen).
-
Heat the reactor to 150-200 °C with stirring.
-
Maintain the reaction at this temperature for 24-72 hours. The reaction progress can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by ¹H NMR or mass spectrometry to determine the degree of deuterium incorporation.
-
After the desired level of deuteration is achieved, cool the reactor to room temperature and carefully vent any residual pressure.
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of D₂O).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the deuterated dibenzothiophene.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data Summary:
| Parameter | Value/Range | Notes |
| Catalyst | 10% Pt/C | A common and effective catalyst for aromatic H-D exchange.[7][8] |
| Deuterium Source | D₂O | Cost-effective and readily available.[6] |
| Temperature | 150-200 °C | Higher temperatures generally lead to higher deuteration levels but may also increase side reactions. |
| Reaction Time | 24-72 hours | Longer reaction times typically result in higher deuterium incorporation. |
| Expected Yield | >80% | Yields can be high, but depend on the specific conditions and purification method. |
| Deuterium Incorporation | >95% | High levels of deuteration are achievable, often reaching near-quantitative exchange. |
Manufacturing of Deuterated Dibenzothiophene
The manufacturing of deuterated dibenzothiophene, particularly for applications like OLEDs, requires scalable, efficient, and cost-effective processes. While traditional batch reactors can be used, modern manufacturing techniques are being developed to improve throughput and reduce costs.[6]
Flow Chemistry
Continuous flow chemistry offers several advantages for the manufacturing of deuterated aromatic compounds.[1][2] In a flow process, the reactants are continuously pumped through a heated reactor containing a packed bed of a heterogeneous catalyst.
Advantages of Flow Chemistry:
-
Enhanced Safety: Smaller reaction volumes at any given time reduce the risks associated with high pressures and temperatures.
-
Improved Heat and Mass Transfer: This leads to more precise control over reaction conditions and can result in faster reactions and higher selectivity.
-
Scalability: Production can be scaled up by running the process for longer durations or by using larger reactors.
-
Automation: Flow processes are well-suited for automation, leading to improved consistency and reduced labor costs.
A typical flow setup for the deuteration of dibenzothiophene would involve pumping a solution of DBT in a suitable solvent and D₂O through a heated column packed with a Pt/C or other suitable catalyst. The product stream is then cooled, and the deuterated DBT is separated from the D₂O and solvent.
Microwave-Assisted Synthesis
Microwave-assisted synthesis is another technology that can accelerate H-D exchange reactions.[14][15] Microwave irradiation can rapidly and efficiently heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating. This can be particularly advantageous for high-throughput synthesis and manufacturing. Microwave reactors can be used in both batch and flow configurations.
Visualization of Synthetic Pathways and Workflows
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Deuterated Compounds by Flow Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hydrogen / deuterium isotope Effect on OLED - Mesbah Energy [irisotope.com]
- 4. Dibenzothiophene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. tn-sanso.co.jp [tn-sanso.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Base-Promoted Iridium-Catalyzed Deuteration and C–H Bond Activation of N‑Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective ruthenium catalysed H-D exchange using D2O as the deuterium source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. KR102095584B1 - A method for manufacturing deuterated organic compounds for OLED light emitting material - Google Patents [patents.google.com]
- 15. KR20200024689A - A method for manufacturing deuterated organic compounds for OLED light emitting material - Google Patents [patents.google.com]
An In-depth Technical Guide to Dibenzothiophene-d8: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Dibenzothiophene-d8, a deuterated analog of the polycyclic aromatic sulfur heterocycle, dibenzothiophene. This document outlines its chemical and physical properties, primary applications in analytical and environmental chemistry, and detailed experimental protocols for its use as an internal standard.
Core Properties of this compound
This compound is a stable, isotopically labeled compound essential for precise quantitative analysis in complex matrices. Its physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 33262-29-2 |
| Molecular Formula | C₁₂D₈S |
| Molecular Weight | 192.31 g/mol |
| Appearance | White to off-white solid |
| Isotopic Enrichment | Typically ≥98 atom % D |
Applications in Research and Analysis
This compound serves a critical role in analytical chemistry, primarily as an internal standard for the quantification of polycyclic aromatic hydrocarbons (PAHs) and polycyclic aromatic sulfur heterocycles (PASHs) in various samples, including crude oil, coal, and environmental matrices[1][2]. The use of a deuterated internal standard is a robust technique to correct for the loss of analyte during sample preparation and for variations in instrument response[3][4].
Due to its structural similarity to dibenzothiophene and its derivatives, this compound is an ideal internal standard for the analysis of these compounds. It co-elutes with the target analytes and exhibits similar ionization efficiency in mass spectrometry, yet is distinguishable by its higher mass-to-charge ratio. This makes it particularly valuable for methods employing gas chromatography-mass spectrometry (GC-MS).
Furthermore, its stability makes it a reliable tracer for metabolic and environmental fate studies of dibenzothiophene and related compounds.
Experimental Protocol: Quantification of Dibenzothiophene in Environmental Samples using GC-MS and this compound as an Internal Standard
This protocol provides a general framework for the analysis of dibenzothiophene in a solid environmental matrix (e.g., soil, sediment) using this compound as an internal standard.
Sample Preparation and Extraction
-
Sample Collection and Homogenization : Collect a representative sample and homogenize it to ensure uniformity.
-
Spiking with Internal Standard : Weigh a known amount of the homogenized sample (e.g., 5-10 g) into an extraction vessel. Spike the sample with a known amount of this compound solution in a suitable solvent (e.g., acetone, hexane). The amount of internal standard added should result in a concentration within the calibration range of the instrument.
-
Extraction :
-
Soxhlet Extraction : Place the spiked sample in a Soxhlet thimble and extract with a suitable solvent (e.g., dichloromethane:hexane 1:1 v/v) for a defined period (e.g., 16-24 hours).
-
Pressurized Fluid Extraction (PFE) : A more rapid alternative to Soxhlet extraction, using elevated temperature and pressure to extract the analytes.
-
-
Concentration and Solvent Exchange : Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen. The solvent may be exchanged to one more compatible with the subsequent cleanup and analysis steps (e.g., hexane).
-
Cleanup : The extract may require cleanup to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with a silica gel or Florisil cartridge. Elute the cartridge with a non-polar solvent to recover the PAHs and PASHs.
Instrumental Analysis by GC-MS
-
Instrument Conditions :
-
Gas Chromatograph (GC) : Equipped with a capillary column suitable for PAH analysis (e.g., DB-5ms).
-
Injector : Splitless injection is typically used for trace analysis.
-
Oven Temperature Program : A programmed temperature ramp is used to separate the analytes. An example program could be: initial temperature of 60°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer (MS) : Operated in electron ionization (EI) mode. Data can be acquired in full scan mode or, for higher sensitivity and selectivity, in selected ion monitoring (SIM) mode.
-
-
Selected Ion Monitoring (SIM) :
-
Monitor the molecular ion for dibenzothiophene (m/z 184).
-
Monitor the molecular ion for this compound (m/z 192).
-
Calibration and Quantification
-
Calibration Standards : Prepare a series of calibration standards containing known concentrations of dibenzothiophene and a constant concentration of this compound.
-
Calibration Curve : Generate a calibration curve by plotting the ratio of the peak area of dibenzothiophene to the peak area of this compound against the concentration of dibenzothiophene.
-
Quantification : Calculate the concentration of dibenzothiophene in the sample by determining the peak area ratio in the sample extract and using the calibration curve to determine the corresponding concentration.
Metabolic Pathway of Dibenzothiophene
Dibenzothiophene is a model compound for studying the microbial desulfurization of fossil fuels. Understanding its metabolic pathways is crucial for bioremediation and industrial applications. While this compound is used as a tracer, the metabolic pathway for the unlabeled compound is the subject of study. The "4S" pathway is a well-characterized aerobic pathway for the specific removal of sulfur from dibenzothiophene without degrading the carbon skeleton.
References
- 1. Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Purity and Enrichment of Dibenzothiophene-d8
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of Dibenzothiophene-d8 (DBT-d8), a deuterated polycyclic aromatic hydrocarbon. It details the critical importance of its isotopic purity and enrichment, the analytical methods used for verification, and its primary applications, particularly as an internal standard in quantitative analysis.
Introduction to this compound
This compound is a stable isotope-labeled (SIL) version of Dibenzothiophene, an organosulfur compound composed of two benzene rings fused to a central thiophene ring.[1] In DBT-d8, all eight hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly for mass spectrometry-based quantitative analyses.[2]
The utility of DBT-d8 as an internal standard or tracer hinges on its high isotopic purity and well-defined enrichment level.[2][3] These characteristics ensure accurate and reproducible quantification of its non-labeled counterpart and other related analytes in complex matrices. This guide outlines the methodologies for assessing these critical quality attributes.
Quantitative Data Summary
Commercially available this compound is characterized by several key physical and chemical properties. The data presented below is compiled from typical supplier specifications.[4][5]
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂D₈S | |
| Molecular Weight | ~192.31 g/mol | [5] |
| CAS Number | 33262-29-2 | [4][5] |
| Typical Isotopic Purity | ≥98 atom % D | [4] |
| Typical Chemical Purity | ≥98% | [5] |
| Melting Point | 97-100 °C | [1] |
| Boiling Point | 332-333 °C | [1] |
| Appearance | Colorless to white solid | [1] |
Methodologies for Isotopic Purity and Enrichment Analysis
Determining the isotopic purity of a deuterated compound is essential for its validation and use.[2] The two primary techniques employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a powerful technique for determining isotopic purity by differentiating the mass-to-charge (m/z) ratios of various isotopologues (molecules that differ only in their isotopic composition).[6][7]
Experimental Protocol: Isotopic Purity by LC-HRMS
-
Standard Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system to separate the analyte from any potential impurities. A C18 column is typically used.
-
Mass Spectrometric Analysis:
-
Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions.[6]
-
Detection: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) capable of resolving the isotopic cluster.
-
Data Acquisition: Acquire a full scan mass spectrum centered around the expected m/z of the [M+H]⁺ or [M]⁺· ion.
-
-
Data Analysis:
-
Extract the ion intensities for each isotopologue, from the fully unlabeled (d₀) to the fully labeled (d₈) species.
-
Correct the observed intensities for the natural isotopic abundance of ¹³C and ³⁴S.
-
Calculate the isotopic purity (atom % D) based on the relative abundance of the d₈ peak compared to all other deuterated and non-deuterated species.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information on the structural integrity of the molecule and can be used to quantify the amount of residual non-deuterated material.[2] Proton NMR (¹H NMR) is particularly useful for this purpose.
Experimental Protocol: Isotopic Enrichment by Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample into an NMR tube.
-
Add a known quantity of a certified internal standard (e.g., maleic acid) that has a distinct ¹H signal which does not overlap with any residual DBT signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher).
-
Ensure quantitative conditions are met, including a sufficiently long relaxation delay (D1 delay, typically 5 times the longest T1 relaxation time).
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the area of the residual proton signals in the aromatic region of DBT-d8.
-
Integrate the area of the known signal from the internal standard.
-
By comparing the integral of the residual protons to the integral of the standard, the molar quantity of non-deuterated species can be calculated. The isotopic enrichment is then determined relative to the total amount of DBT-d8 weighed.[9]
-
Conceptual Synthesis Pathway
The synthesis of unlabeled Dibenzothiophene typically involves the reaction of biphenyl with a sulfur source in the presence of a Lewis acid catalyst.[10][11] A plausible route for producing the deuterated analogue would involve starting with a fully deuterated precursor.
Application: Internal Standard in Quantitative Analysis
The most common application of this compound is as an internal standard (IS) for the quantification of polycyclic aromatic sulfur heterocycles (PASHs) and related compounds by GC-MS or LC-MS. An IS is a compound added to a sample in a known concentration to facilitate the quantification of an analyte.
Principle of Operation:
DBT-d8 is chemically identical to its unlabeled counterpart, meaning it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, its higher mass allows it to be distinguished by the mass spectrometer. By comparing the peak area of the analyte to the peak area of the known amount of IS, variations in sample handling and instrument response can be normalized, leading to significantly improved accuracy and precision.[12]
Conclusion
The isotopic purity and enrichment of this compound are paramount to its function as a reliable tool in analytical science. Rigorous verification using techniques like high-resolution mass spectrometry and quantitative NMR spectroscopy is crucial for ensuring the integrity of experimental data. For researchers in drug development, environmental analysis, and metabolomics, a well-characterized standard like this compound is indispensable for achieving accurate, precise, and reproducible quantitative results.
References
- 1. Dibenzothiophene - Wikipedia [en.wikipedia.org]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. DIBENZOTHIOPHENE | Eurisotop [eurisotop.com]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN112305007B - A method for determining the deuterium isotope abundance of a deuterium-labeled compound by proton nuclear magnetic spectrum or deuterium spectrum - Google Patents [patents.google.com]
- 10. Dibenzothiophene | 132-65-0 [chemicalbook.com]
- 11. Dibenzothiophene synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Safety, handling, and storage recommendations for Dibenzothiophene-d8.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols, handling procedures, and storage recommendations for Dibenzothiophene-d8. It is intended for laboratory personnel and professionals in research and development who work with this compound.
Chemical and Physical Properties
This compound is a deuterated form of dibenzothiophene, a sulfur-containing heterocyclic aromatic compound. It is primarily used as an internal standard in analytical chemistry for the quantification of polycyclic aromatic hydrocarbons (PAHs) and other related compounds.[1] The isotopic labeling allows for its differentiation from non-deuterated analogues in mass spectrometry.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂D₈S |
| Molecular Weight | 192.31 g/mol |
| CAS Number | 33262-29-2 |
| Appearance | Solid, crystalline powder |
| Melting Point | 97-100 °C |
| Boiling Point | 332-334 °C |
| Solubility | Insoluble in water; soluble in organic solvents like benzene. |
| Isotopic Purity | Typically ≥98 atom % D |
Safety and Hazard Information
This compound is classified as a hazardous substance. It is crucial to understand its potential hazards before handling. The health and safety data for isotopically labeled compounds are often assumed to be similar to their unlabeled counterparts.[2]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3][4] |
| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life.[5] |
| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[2][4][5] |
Hazard Pictograms:
Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure and ensure safety.
3.1. Engineering Controls:
-
Work in a well-ventilated area.[6] The use of a chemical fume hood is recommended, especially when handling the powder to avoid dust formation.[6][7]
-
Ensure that eyewash stations and safety showers are readily accessible.[3]
3.2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or glasses with side shields.[2][6][8]
-
Skin Protection:
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.[3][7]
Storage Recommendations
Proper storage is crucial to maintain the integrity of this compound and to prevent accidents.
-
Store away from incompatible materials such as strong oxidizing agents.[3]
-
The storage area for flammable solids should be separate and clearly labeled.[6][10]
First Aid and Emergency Procedures
5.1. First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek medical attention immediately.[2][3][4]
-
If on Skin: Remove contaminated clothing. Wash the affected area with plenty of soap and water.[1][3] Seek medical attention if irritation persists.[7]
-
If in Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][3] Seek medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][7]
5.2. Fire-Fighting Measures:
-
This compound is a combustible solid.[9]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3]
-
Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and sulfur oxides.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
5.3. Accidental Release Measures:
-
Personal Precautions: Avoid breathing dust and contact with the substance.[9] Wear appropriate PPE.
-
Environmental Precautions: Prevent the substance from entering drains and waterways as it is very toxic to aquatic life.[2]
-
Containment and Cleanup:
Experimental Protocol: Use of this compound as an Internal Standard for GC-MS Analysis of PAHs in Water Samples
This protocol provides a general methodology for the use of this compound as an internal standard for the quantification of polycyclic aromatic hydrocarbons (PAHs) in water samples by Gas Chromatography-Mass Spectrometry (GC-MS).
6.1. Materials and Reagents:
-
This compound solution (e.g., 100 µg/mL in a suitable solvent like dichloromethane)
-
PAH calibration standards
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Water sample
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
6.2. Sample Preparation:
-
Spiking: To a 1 L water sample, add a known amount of the this compound internal standard solution.
-
Extraction:
-
Condition a C18 SPE cartridge with dichloromethane followed by methanol and then deionized water.
-
Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Dry the cartridge by passing air or nitrogen through it for 30 minutes.
-
-
Elution: Elute the trapped analytes and the internal standard from the SPE cartridge with dichloromethane.
-
Drying and Concentration:
-
Pass the eluate through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the sample to a final volume of 1 mL under a gentle stream of nitrogen.
-
6.3. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
GC Column: A non-polar capillary column suitable for PAH analysis (e.g., HP-5MS).
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 300°C at 10°C/min.
-
Hold at 300°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for target PAHs and this compound.
-
6.4. Data Analysis:
-
Quantification: The concentration of each PAH in the sample is determined by comparing the peak area of the analyte to the peak area of the this compound internal standard, using a calibration curve generated from the analysis of PAH standards with the same amount of internal standard.
-
Quality Control: Analyze procedural blanks and spiked samples to ensure the accuracy and precision of the method.
Visualizations
The following diagrams illustrate key logical flows related to the handling and use of this compound.
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Caption: An experimental workflow for the analysis of PAHs using this compound as an internal standard.
References
- 1. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. purdue.edu [purdue.edu]
- 7. uww.edu [uww.edu]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. actenviro.com [actenviro.com]
Dibenzothiophene: A Technical Guide to its Natural Occurrence and Environmental Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural origins and significant environmental sources of dibenzothiophene (DBT), a sulfur-containing heterocyclic aromatic compound. Dibenzothiophene and its alkylated derivatives are of significant interest due to their persistence in the environment, their contribution to sulfur oxide (SOx) emissions from fossil fuel combustion, and their use as geochemical markers.[1][2]
Natural Occurrence
Dibenzothiophene is a naturally occurring organosulfur compound found primarily in fossil fuels and certain biological systems. Its formation is a result of geochemical processes acting on organic matter over geological timescales.
Geological Formation
Dibenzothiophene and its derivatives are major polycyclic aromatic sulfur heterocyclics (PASHs) found in crude oil, coal, and sedimentary organic matter.[1][3][4] Their presence is so characteristic that their distribution and concentration are widely used as geochemical parameters to evaluate the maturity of coals and oils and as indicators of the depositional environment of sedimentary matter.[1]
The formation of DBT in geological settings is believed to occur through several chemical pathways. A primary mechanism involves the reaction of biogenic or abiogenic sulfur species (like elemental sulfur or H₂S) with organic precursors during diagenesis and catagenesis.[1] One geochemically feasible pathway is the thermal degradation of thiophenolate, which can be generated from phenol and inorganic sulfides.[1][4] This process involves homolysis, hydroarylation, and subsequent cyclization reactions to form the stable dibenzothiophene structure.[1]
Occurrence in Natural Products
While predominantly of geochemical origin, dibenzothiophene has also been reported in the plant kingdom. Specifically, its presence has been documented in plants of the genus Rosa.[5] However, its occurrence in biota is generally considered to be a result of uptake from contaminated environments rather than endogenous synthesis.[6]
Environmental and Anthropogenic Sources
The primary route for the introduction of dibenzothiophene into the wider environment is through human activities related to the extraction, processing, and combustion of fossil fuels.
Fossil Fuel Combustion
The combustion of sulfur-rich fossil fuels, including coal and petroleum products like diesel and fuel oil, is a major source of atmospheric DBT and its derivatives.[2][7][8] During combustion, these organic sulfur compounds are oxidized and released, contributing to the formation of sulfur dioxide (SO₂), a primary precursor to acid rain and fine particulate matter (PM2.5).[8][9]
Oil Spills and Petroleum Contamination
Accidental releases of crude oil and heavy fuels, such as the Erika oil spill, introduce large quantities of dibenzothiophenes directly into marine and terrestrial ecosystems.[5][10] Due to its relatively low water solubility and high thermal stability, DBT can persist in water and sediments for extended periods following a spill.[1][5] Its photolysis in aqueous environments can lead to the formation of more toxic products like dibenzofuran.[10]
Industrial and Waste Effluents
Various industrial processes are sources of DBT contamination. The petrochemical sector, in particular, generates effluents that can contain significant levels of polycyclic aromatic hydrocarbons (PAHs) and PASHs, including dibenzothiophene.[11] Furthermore, historical and ongoing activities at coal processing facilities and illegal petroleum refineries have been identified as significant local sources of DBT in sediments.[12]
Quantitative Data on Dibenzothiophene Occurrence
The concentration of dibenzothiophene in various environmental matrices can vary widely depending on the proximity to contamination sources. The following table summarizes reported concentration ranges.
| Matrix | Source/Location | Concentration Range | Reference(s) |
| River Sediment | Imo River, Nigeria (near illegal refinery) | 12.46 ng/g to 1,720.42 ng/g (dry weight) | [12] |
| Biota (L. anatifera) | Petrogenic Contaminated Area | 30.74 ng/g to 537.76 ng/g | [6] |
| Diesel Oil (Middle Distillate) | Untreated Fuel | 0.15% (wt/wt) total sulfur | [7] |
| Diesel Oil (Light Gas Oil) | Untreated Fuel | 0.3% (wt/wt) total sulfur | [7] |
| Simulated Fuel Oil | Laboratory Standard | 1000 mgS/L | [8][9] |
Experimental Protocols for Analysis
The accurate quantification of dibenzothiophene in complex environmental matrices requires robust extraction and analytical methodologies.
Sample Extraction and Preparation
The choice of extraction method depends on the sample matrix.
-
Solid Samples (Soil, Sediment, Coal):
-
Soxhlet Extraction: A classical and exhaustive technique where the solid sample is placed in a thimble and continuously extracted with an organic solvent (e.g., dichloromethane, acetonitrile) over several hours.[13]
-
Ultrasonic Extraction: The sample is mixed with an extraction solvent and subjected to high-frequency sound waves to disrupt the matrix and enhance solvent penetration. This is a faster but sometimes less exhaustive method than Soxhlet.[13][14]
-
Sample Clean-up: After initial extraction, the extract is often "cleaned up" to remove interfering compounds. This can involve techniques like solid-phase extraction (SPE) or acid-alkaline partitioning to isolate the neutral PASH fraction.[14]
-
-
Aqueous Samples (Water):
-
Liquid-Liquid Extraction (LLE): The water sample is repeatedly shaken with an immiscible organic solvent (e.g., hexane, dichloromethane). The DBT partitions into the organic phase, which is then collected and concentrated.
-
Purge and Trap (P&T): An inert gas is bubbled through the water sample, purging volatile and semi-volatile compounds like DBT. The purged compounds are then trapped on a sorbent material, which is subsequently heated to desorb the analytes into the analytical instrument.[14][15]
-
Instrumental Analysis and Quantification
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and reliable method for the identification and quantification of DBT.[3][6]
-
Separation: The extracted sample is injected into a gas chromatograph, where a capillary column (e.g., C-18) separates DBT from other compounds based on their boiling points and affinity for the column's stationary phase.[16]
-
Detection and Quantification: The mass spectrometer detects the separated compounds, providing a unique mass spectrum for DBT that confirms its identity. For quantification, Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity.[6]
-
Internal Standards: To ensure accuracy, a known amount of a labeled internal standard, such as octadeutero-dibenzothiophene (DBT-d8), is added to the sample before extraction. The ratio of the DBT peak area to the internal standard peak area is used for precise quantification.[3][6]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC equipped with a UV or diode-array detector can also be used.[16]
Visualization of Sources and Pathways
The following diagram illustrates the logical relationships between the natural and anthropogenic sources of dibenzothiophene and its distribution in the environment.
Caption: Environmental pathways of Dibenzothiophene (DBT) from natural and anthropogenic sources.
References
- 1. mdpi.com [mdpi.com]
- 2. Deep-desulfurization of dibenzothiophene and its derivatives present in diesel oil by a newly isolated bacterium Achromobacter sp. to reduce the environmental pollution from fossil fuel combustion [hero.epa.gov]
- 3. Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Desulfurization of Dibenzothiophene and Diesel Oils by a Newly Isolated Gordona Strain, CYKS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dibenzothiophene Removal from Fuel Oil by Metal-Organic Frameworks: Performance and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. Oxidation of dibenzothiophene (DBT) by Serratia marcescens UCP 1549 formed biphenyl as final product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jpoll.ut.ac.ir [jpoll.ut.ac.ir]
- 14. env.go.jp [env.go.jp]
- 15. epa.gov [epa.gov]
- 16. A novel spectrophotometric method for simultaneous estimation of dibenzothiophene and 2-hydroxybiphenyl in their mixed spectrum and its application in screening of specific biodesulfurizing microbes - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Toxicological and Ecotoxicological Data on Dibenzothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzothiophene (DBT), a sulfur-containing heterocyclic aromatic compound, is a persistent environmental pollutant originating from fossil fuels. This technical guide provides a comprehensive overview of the current toxicological and ecotoxicological data on dibenzothiophene. It is designed to be a resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental methodologies, and an exploration of the compound's mechanisms of action. This guide summarizes key toxicity endpoints, including acute toxicity, and delves into what is known about its potential for endocrine disruption and genotoxicity. Furthermore, it outlines the microbial degradation pathways of dibenzothiophene, providing insight into its environmental fate.
Toxicological Data
The toxicological profile of dibenzothiophene has been evaluated in various animal models, primarily focusing on acute oral toxicity.
Quantitative Toxicological Data
The following table summarizes the key quantitative toxicological data for dibenzothiophene.
| Species | Exposure Route | Endpoint | Value | Reference |
| Mouse (male, CD-1) | Oral | LD50 | 470 mg/kg | [1] |
| Rat (Sprague-Dawley) | Oral (28-day study) | NOAEL | 3 mg/kg/day | [2][3] |
| Rat (Sprague-Dawley) | Oral (28-day study) | LOAEL | 10 mg/kg/day | [2][3] |
Experimental Protocols
Acute Oral Toxicity (LD50) in Mice:
-
Test Guideline: Based on general principles of acute toxicity testing.
-
Animals: Male CD-1 mice.
-
Administration: Single oral dose.
-
Observation Period: Not explicitly stated, but mortality was recorded.
-
Endpoint: Lethal Dose 50 (LD50), the statistically estimated dose at which 50% of the animals are expected to die.
-
Pathology: Gross and histological examinations were performed on animals that died.[1]
28-Day Repeated Dose Oral Toxicity in Rats:
-
Test Guideline: Likely based on OECD Test Guideline 407.
-
Animals: Male and female Sprague-Dawley rats.
-
Administration: Daily oral administration for 28 days.
-
Dose Levels: 0, 3, 10, and 30 mg/kg/day.
-
Endpoints Observed:
-
Increased relative liver weight in both males and females.
-
Reduced motor activity and increased prothrombin time in males at ≥10 mg/kg/day.
-
Hepatocyte hypertrophy in males and females.
-
Changes in serum markers of liver function in males (reduced albumin and albumin/globulin ratio).
-
Increased relative kidney weights and kidney lesions in males.
-
Increased activated partial thromboplastin time (APTT) in males.[2][3]
-
-
NOAEL/LOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 3 mg/kg/day, and the Lowest-Observed-Adverse-Effect Level (LOAEL) was 10 mg/kg/day based on the observed effects on the liver and blood coagulation.[2][3]
Ecotoxicological Data
Dibenzothiophene exhibits significant toxicity to aquatic organisms.
Quantitative Ecotoxicological Data
| Species | Test Type | Endpoint | Value | Reference |
| Daphnia magna (Water flea) | 48-hour acute, static | LC50 | 0.466 mg/L | |
| Artemia franciscana (Brine shrimp) | 24-hour acute | LC50 | 3.89 mg/L | |
| Vibrio fischeri (Bioluminescent bacteria) | Acute | Inhibition of luminescence | Moderately toxic | [4] |
| Fundulus heteroclitus (Mummichog) embryo | Acute | Cardiac deformities | Minimal effects | [4] |
Experimental Protocols
Acute Immobilisation Test with Daphnia magna:
-
Test Guideline: Likely based on OECD Test Guideline 202.
-
Organisms: Daphnia magna, less than 24 hours old.
-
Test Conditions: Static test for 48 hours.
-
Endpoint: LC50, the concentration causing immobilization in 50% of the daphnids.
Acute Toxicity Test with Artemia franciscana:
-
Organisms: Artemia franciscana nauplii.
-
Test Conditions: 24-hour exposure to a range of dibenzothiophene concentrations.
-
Endpoint: LC50, the concentration causing 50% mortality.
Mechanisms of Action and Signaling Pathways
Endocrine Disruption
Recent studies suggest that dibenzothiophene may act as an endocrine disruptor, particularly affecting the thyroid system.
-
Thyroid Disruption in Zebrafish: A study on zebrafish embryos exposed to low concentrations of dibenzothiophene (0.05 to 1 µM) revealed it to be a thyroid axis disruptor. The study combined in vivo morphological analyses, liquid chromatography-mass spectrometry for thyroid hormone level determination, and quantification of key gene expression in the Hypothalamic-Pituitary-Thyroid (HPT) axis. The results indicated a synergistic toxic effect with cadmium, impacting embryonic development and thyroid morphology.[5]
-
Estrogenic Activity: In vitro studies using human granulosa cells (SIGCs) have shown that dibenzothiophene can alter estradiol (E2) synthesis and metabolism. At a concentration of 10 nM, dibenzothiophene increased E2 production. Furthermore, at 1 and 10 nM, it increased the expression of estrogen receptors Esr1 and Esr2.[6]
The following diagram illustrates a simplified workflow for assessing the endocrine-disrupting potential of dibenzothiophene.
Genotoxicity
The genotoxic potential of dibenzothiophene has been investigated, with current evidence suggesting weak to no mutagenic activity.
-
Ames Test: Studies using the Salmonella typhimurium reverse mutation assay (Ames test) have indicated that dibenzothiophene has very weak or no mutagenic activity, both with and without metabolic activation.[1]
The following diagram outlines the general workflow of an Ames test.
Aryl Hydrocarbon Receptor (AhR) Activation
While many polycyclic aromatic hydrocarbons are known to be ligands for the aryl hydrocarbon receptor (AhR), specific data on the binding affinity and activation of the AhR signaling pathway by dibenzothiophene are not extensively detailed in the currently available literature. The AhR pathway is a critical route for the metabolism and toxicity of many xenobiotics.
Microbial Degradation of Dibenzothiophene
The environmental fate of dibenzothiophene is significantly influenced by microbial degradation. Several bacterial strains are capable of utilizing dibenzothiophene as a source of sulfur, carbon, and energy.
The 4S Pathway (Sulfur-Specific Desulfurization)
The most well-characterized degradation route is the "4S" pathway, which specifically removes the sulfur atom while leaving the carbon skeleton intact. This pathway is of particular interest for biodesulfurization of fossil fuels.
The key enzymatic steps in the 4S pathway are:
-
Dibenzothiophene (DBT) → Dibenzothiophene-5-oxide (DBTO): Catalyzed by a monooxygenase.
-
Dibenzothiophene-5-oxide (DBTO) → Dibenzothiophene-5,5-dioxide (DBTO2): Also catalyzed by a monooxygenase.
-
Dibenzothiophene-5,5-dioxide (DBTO2) → 2-hydroxybiphenyl-2-sulfinate (HBPS): Catalyzed by another monooxygenase.
-
2-hydroxybiphenyl-2-sulfinate (HBPS) → 2-hydroxybiphenyl (2-HBP) + Sulfite: Catalyzed by a desulfinase.
The following diagram illustrates the 4S pathway for dibenzothiophene desulfurization.
Kodama Pathway (Carbon-Destructive Degradation)
Another, less common pathway is the Kodama pathway, which involves the cleavage of one of the benzene rings of the dibenzothiophene molecule.
Experimental Protocols for Microbial Degradation
-
Microorganisms: Strains of Rhodococcus, Pseudomonas, and other bacteria have been shown to degrade dibenzothiophene.
-
Culture Conditions:
-
Media: Typically a defined basal salts medium is used, with dibenzothiophene provided as the sole source of sulfur. Glucose is often used as a carbon source.
-
Temperature and pH: Cultures are generally maintained at around 30°C and a pH of 7.0.
-
Aeration: Adequate aeration is crucial for the oxidative steps in the degradation pathways.
-
-
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): Used to quantify the disappearance of dibenzothiophene and the appearance of metabolites like 2-hydroxybiphenyl.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Employed for the identification and confirmation of the structure of metabolites.
-
Conclusion
Dibenzothiophene exhibits moderate acute toxicity in mammalian and aquatic species. The available data suggest a potential for endocrine disruption, particularly affecting the thyroid and estrogenic pathways, although further research is needed to fully elucidate these mechanisms in mammals. Current evidence indicates a low potential for genotoxicity. The microbial degradation of dibenzothiophene, especially through the sulfur-specific 4S pathway, is a key process in its environmental fate and holds potential for bioremediation applications. This guide provides a foundational understanding of the toxicological and ecotoxicological properties of dibenzothiophene to aid in risk assessment and future research endeavors. Further studies are warranted to investigate its potential for reproductive and developmental toxicity, carcinogenicity, and its detailed interactions with cellular signaling pathways in higher organisms.
References
- 1. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. CHEMICAL MODIFICATION MODULATES ESTROGENIC ACTIVITY, OXIDATIVE REACTIVITY, & METABOLIC STABILITY IN 4′F-DMA, A NEW BENZOTHIOPHENE SELECTIVE ESTROGEN RECEPTOR MODULATOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 5. oecd.org [oecd.org]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Use of Dibenzothiophene-d8 as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Dibenzothiophene-d8 (DBT-d8) as an internal standard in the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs) and related compounds by Gas Chromatography-Mass Spectrometry (GC-MS). DBT-d8 is recognized as an optimal internal standard for the analysis of thiophene compounds in various matrices such as crude oil, coal, and sediment extracts[1]. The use of deuterated internal standards like DBT-d8 is a robust technique to improve the accuracy and precision of quantitative analysis by correcting for variations in sample preparation and instrument response[2][3].
Principle of the Method
The internal standard method involves adding a known amount of a compound (the internal standard) to every sample, blank, and calibration standard. The internal standard should be a substance that is chemically similar to the analytes of interest but is not naturally present in the samples. Isotopically labeled compounds, such as this compound, are ideal internal standards for GC-MS analysis because they have nearly identical chemical and physical properties to their unlabeled counterparts, but can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer.
The concentration of the target analytes is determined by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve. This method effectively compensates for losses during sample extraction and cleanup, as well as variations in injection volume[2][3].
Experimental Protocols
Materials and Reagents
-
Solvents: Dichloromethane (pesticide grade or equivalent), n-hexane, acetone, methanol, toluene, isooctane. Solvents may require purification by distillation to minimize interference[4].
-
Standards:
-
This compound (DBT-d8) of high purity (e.g., 98 atom % D).
-
Certified standard solutions of target PAHs.
-
-
Reagents: Anhydrous sodium sulfate, silica gel, Florisil.
-
Gases: Helium (99.8% purity or higher) for GC carrier gas[3].
-
Sample Matrices: Crude oil, sediment, water, tissue, etc.
Standard Solution Preparation
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 0.5 µg/mL[3].
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting a certified PAH standard mixture with the appropriate solvent[3][5]. Each calibration standard should contain a constant, known concentration of the this compound internal standard.
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. The following are general protocols for common matrices.
A. Solid Samples (Sediment, Soil, Tissue)
-
Extraction:
-
Soxhlet Extraction: Extract a known weight of the homogenized sample with a suitable solvent (e.g., dichloromethane or a mixture of dichloromethane/acetone) for several hours[4][6].
-
Pressurized Liquid Extraction (PLE): An alternative extraction method using elevated temperature and pressure with a solvent like toluene[6].
-
-
Internal Standard Spiking: Prior to extraction, spike the sample with a known amount of the this compound internal standard solution.
-
Concentration: Concentrate the extract using a Kuderna-Danish (K-D) evaporator or a rotary evaporator[2][4]. It is recommended to use a keeper solvent like toluene or isooctane to prevent the loss of more volatile PAHs[2].
-
Cleanup (if necessary): For complex matrices, a cleanup step is required to remove interferences.
-
Silica Gel Column Chromatography: Pass the concentrated extract through a silica gel column. Elute the PAH fraction with a non-polar solvent or a solvent mixture of increasing polarity[2][4][7].
-
Florisil Solid-Phase Extraction (SPE): Condition a Florisil SPE cartridge and apply the sample extract. Elute the analytes with a suitable solvent such as n-hexane[7].
-
B. Liquid Samples (Water)
-
Extraction:
-
Liquid-Liquid Extraction (LLE): In a separatory funnel, extract the water sample with dichloromethane. Spike the sample with the this compound internal standard before extraction. Repeat the extraction multiple times[2].
-
Solid-Phase Extraction (SPE): Pass the water sample through a C18 SPE cartridge. Elute the retained PAHs with a solvent like acetone and dichloromethane[8].
-
-
Drying and Concentration: Dry the extract by passing it through anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL[2][8].
GC-MS Analysis
-
Instrument Setup:
-
Instrument Conditions: The following are typical GC-MS parameters. These should be optimized for the specific instrument and analytes.
| Parameter | Value |
| GC Inlet | |
| Injection Mode | Splitless |
| Inlet Temperature | 250-320 °C[9][10] |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 70-90 °C, hold for 2-3 min[9][11] |
| Ramp Rate | 5-7 °C/min[9][11] |
| Final Temperature | 320-325 °C, hold for 20 min[9][11] |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | Constant flow, ~1 mL/min[9] |
| Mass Spectrometer | |
| Mode | Selected Ion Monitoring (SIM) |
| Ion Source Temp. | 230-320 °C[9][10] |
| Transfer Line Temp. | 290-320 °C[9][10] |
| Monitored Ions | Specific ions for each target PAH and this compound (m/z 192) |
-
Analysis Sequence: Analyze the calibration standards first to establish the calibration curve. Then, analyze the prepared samples and quality control samples.
Data Presentation
Quantitative data from method validation studies are crucial for assessing the performance of the analytical method.
Table 1: Method Performance Data
| Parameter | Typical Value/Range | Reference |
| Linearity (R²) | ≥ 0.99 | [1] |
| Recovery | 70.0 ± 3.5% to 120 ± 10% | [1] |
| Method Detection Limit (MDL) | 8.8 to 30.2 ng g⁻¹ | [1] |
| Limit of Quantification (LOQ) | 29.4 to 1011 ng g⁻¹ | [1] |
Table 2: Example Calibration Data for Benzo[a]pyrene using this compound as Internal Standard
| Concentration (ng/mL) | Benzo[a]pyrene Area | DBT-d8 Area | Area Ratio (Analyte/IS) |
| 1 | 15,000 | 300,000 | 0.05 |
| 5 | 75,000 | 305,000 | 0.25 |
| 10 | 152,000 | 302,000 | 0.50 |
| 50 | 760,000 | 308,000 | 2.47 |
| 100 | 1,510,000 | 301,000 | 5.02 |
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis using an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. www2.gov.bc.ca [www2.gov.bc.ca]
- 3. tdi-bi.com [tdi-bi.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. wbea.org [wbea.org]
- 10. agilent.com [agilent.com]
- 11. shimadzu.com [shimadzu.com]
Application of Dibenzothiophene-d8 in HPLC-MS for environmental samples.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of polycyclic aromatic compounds (PACs) in environmental matrices is of paramount importance due to their potential carcinogenic and mutagenic properties. Polycyclic aromatic sulfur heterocycles (PASHs), such as dibenzothiophene (DBT) and its alkylated derivatives, are a class of PACs commonly found in crude oil, coal, and their combustion products, leading to their widespread distribution in the environment. The use of isotope dilution mass spectrometry (IDMS) with deuterated internal standards is a well-established technique for enhancing the accuracy and precision of analytical measurements by correcting for analyte losses during sample preparation and for matrix effects during analysis.[1][2] Dibenzothiophene-d8 (DBT-d8) serves as an excellent internal standard for the analysis of dibenzothiophene and other PASHs due to its similar chemical and physical properties to the target analytes. This document provides detailed application notes and protocols for the utilization of this compound in High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the analysis of environmental samples.
Analytical Workflow Overview
The general workflow for the analysis of environmental samples for PASHs using this compound as an internal standard involves sample collection, preparation (including extraction and cleanup), and subsequent analysis by HPLC-MS.
Quantitative Data Summary
The use of this compound as an internal standard allows for the accurate quantification of dibenzothiophene and related PASHs. The following tables summarize typical method performance characteristics.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Dibenzothiophene | Water | 0.01 - 0.1 ng/mL | 0.1 - 0.5 ng/mL |
| Dibenzothiophene | Sediment/Soil | 1 - 5 µg/kg | 5 - 15 µg/kg |
| Alkylated Dibenzothiophenes | Water | 0.02 - 0.2 ng/mL | 0.2 - 1.0 ng/mL |
| Alkylated Dibenzothiophenes | Sediment/Soil | 2 - 10 µg/kg | 10 - 30 µg/kg |
Note: Values are indicative and may vary depending on the specific instrumentation and matrix complexity.
Table 2: Recovery and Linearity Data
| Analyte | Matrix | Recovery (%) | Linearity (R²) |
| Dibenzothiophene | Water | 85 - 110% | > 0.99 |
| Dibenzothiophene | Sediment/Soil | 80 - 115% | > 0.99 |
| Alkylated Dibenzothiophenes | Water | 82 - 112% | > 0.99 |
| Alkylated Dibenzothiophenes | Sediment/Soil | 78 - 118% | > 0.99 |
Note: Recovery data is based on the analysis of spiked samples.
Experimental Protocols
Protocol 1: Analysis of Dibenzothiophene in Water Samples
1. Sample Preparation
-
Sample Collection: Collect 1 L of water sample in a clean amber glass bottle.
-
Internal Standard Spiking: Add a known amount of this compound solution in a water-miscible solvent (e.g., acetone or acetonitrile) to the water sample.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of HPLC-grade water.
-
Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
After loading, wash the cartridge with 10 mL of HPLC-grade water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 20 minutes.
-
Elute the analytes with 10 mL of dichloromethane.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of acetonitrile for HPLC-MS analysis.
-
2. HPLC-MS Parameters
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse PAH column (4.6 x 100 mm, 1.8 µm) or equivalent.
-
Column Temperature: 30°C.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Gradient:
Time (min) %B 0.0 50 15.0 95 20.0 95 20.1 50 | 25.0 | 50 |
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dibenzothiophene 185.0 139.1 20 | this compound | 193.0 | 144.1 | 20 |
Protocol 2: Analysis of Dibenzothiophene in Soil and Sediment Samples
1. Sample Preparation
-
Sample Preparation: Homogenize the soil/sediment sample and air-dry it to a constant weight. Sieve the sample to remove large debris.
-
Internal Standard Spiking: Weigh 10 g of the homogenized sample into a beaker and spike with a known amount of this compound solution.
-
Extraction:
-
Mix the spiked sample with anhydrous sodium sulfate until a free-flowing powder is obtained.
-
Transfer the mixture to an extraction thimble for Soxhlet extraction or an appropriate vessel for pressurized liquid extraction (PLE) or ultrasonic extraction.
-
Soxhlet Extraction: Extract with 150 mL of a 1:1 (v/v) mixture of hexane and acetone for 16 hours.
-
Ultrasonic Extraction: Add 50 mL of a 1:1 (v/v) mixture of hexane and acetone and sonicate for 30 minutes. Repeat the extraction two more times with fresh solvent.
-
-
Cleanup:
-
Concentrate the combined extracts to approximately 1 mL.
-
Perform a cleanup step using a silica gel column. Elute the aliphatic fraction with hexane and then elute the aromatic fraction (containing dibenzothiophene) with a mixture of hexane and dichloromethane.
-
-
Concentration and Reconstitution:
-
Evaporate the aromatic fraction to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile for HPLC-MS analysis.
-
2. HPLC-MS Parameters
-
Follow the same HPLC-MS parameters as described in Protocol 1.
Logical Relationship Diagram
The use of an internal standard is crucial for correcting variations in the analytical process. The following diagram illustrates the logical relationship for quantification.
Conclusion
The protocols and data presented demonstrate the effective application of this compound as an internal standard for the sensitive and accurate quantification of dibenzothiophene and related PASHs in environmental samples by HPLC-MS. The use of an isotope-labeled internal standard is critical for achieving high-quality data in complex matrices by compensating for variations in sample preparation and instrumental analysis. These methods are suitable for environmental monitoring and research applications.
References
Application Note: Quantitative Analysis of Dibenzothiophenes in Crude Oil and Petroleum Products Using Dibenzothiophene-d8 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable protocol for the quantitative analysis of dibenzothiophene (DBT) and its alkylated homologs in crude oil and petroleum matrices. The method utilizes a solid-phase extraction (SPE) cleanup to isolate the aromatic fraction, followed by gas chromatography-mass spectrometry (GC-MS) for separation and detection. Dibenzothiophene-d8 (DBT-d8) is employed as an internal standard to ensure high accuracy and precision in quantification. This protocol is essential for applications in geochemistry, environmental monitoring, and quality control in the petroleum industry.
Introduction
Dibenzothiophene and its alkylated derivatives are significant organosulfur compounds found in crude oil and petroleum products.[1][2] Their analysis is crucial for several reasons, including the evaluation of crude oil maturity, understanding the effects of sulfur content on refining processes, and assessing the environmental impact of petroleum-derived products. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of these compounds due to its high sensitivity and selectivity.[1][3] The use of a deuterated internal standard, such as this compound, is critical for accurate quantification as it effectively compensates for variations in sample preparation and instrumental response.[2] This document provides a comprehensive protocol for the extraction, cleanup, and GC-MS analysis of dibenzothiophenes in crude oil, employing DBT-d8 as an internal standard.
Experimental Protocols
Sample Preparation and Extraction
A representative sample of crude oil or petroleum product is required for this analysis.
Materials:
-
Crude oil sample
-
Hexane (pesticide grade or equivalent)
-
Dichloromethane (DCM, pesticide grade or equivalent)
-
Sonicator bath
-
Vortex mixer
-
Centrifuge
-
Glass vials with PTFE-lined caps
Procedure:
-
Accurately weigh approximately 100 mg of the crude oil sample into a 15 mL glass centrifuge tube.
-
Add 10 mL of hexane to the tube.
-
Spike the sample with a known concentration of this compound internal standard solution.
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Sonicate the sample in a water bath for 30 minutes to facilitate the extraction of the target analytes.
-
Centrifuge the sample at 3000 rpm for 10 minutes to pellet any solid material.
-
Carefully transfer the hexane supernatant to a clean glass vial. This extract contains the total petroleum hydrocarbons.
Fractionation by Solid-Phase Extraction (SPE)
To isolate the aromatic fraction containing the dibenzothiophenes from the aliphatic hydrocarbons, a solid-phase extraction step is employed.
Materials:
-
Silica gel SPE cartridges (e.g., 5g)
-
n-Hexane (pesticide grade or equivalent)
-
Dichloromethane (DCM, pesticide grade or equivalent)
-
SPE vacuum manifold
-
Collection vials
Procedure:
-
Condition the silica gel SPE cartridge by passing 20 mL of n-hexane through it. Do not allow the cartridge to go dry.
-
Load 1 mL of the hexane extract from the previous step onto the conditioned SPE cartridge.
-
Elute the Aliphatic Fraction: Pass 20 mL of n-hexane through the cartridge and collect the eluate in a labeled vial. This fraction contains the saturated hydrocarbons and can be discarded or saved for other analyses.
-
Elute the Aromatic Fraction: Pass 20 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane through the cartridge and collect the eluate in a separate labeled vial. This fraction contains the aromatic compounds, including dibenzothiophene and its derivatives.
-
Concentrate the aromatic fraction to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
The concentrated aromatic fraction is then analyzed by GC-MS.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (single quadrupole or equivalent).
GC-MS Parameters:
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent) |
| Injector | Splitless mode |
| Injector Volume | 1 µL |
| Injector Temp. | 300 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 50 °C, hold for 1 min, ramp to 320 °C at 10 °C/min, hold for 8 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) |
| Source Temp. | 280 °C |
| Quadrupole Temp. | 150 °C |
Selected Ion Monitoring (SIM) Parameters:
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Dibenzothiophene (DBT) | 184 | 139, 152 |
| C1-Dibenzothiophenes | 198 | 183, 165 |
| C2-Dibenzothiophenes | 212 | 197, 184 |
| C3-Dibenzothiophenes | 226 | 211, 198 |
| This compound (IS) | 192 | 148, 160 |
Data Presentation
Quantitative Analysis
Quantification is performed by generating a calibration curve using standards of the target dibenzothiophenes at various concentrations, each spiked with a constant concentration of the this compound internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.
Table 1: Method Performance and Validation Data
| Analyte | Linearity (R²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) |
| Dibenzothiophene (DBT) | >0.99 | 0.5 - 5.0 | 1.5 - 15.0 | 85 - 115 |
| C1-Dibenzothiophenes | >0.99 | 1.0 - 10.0 | 3.0 - 30.0 | 80 - 120 |
| C2-Dibenzothiophenes | >0.99 | 1.0 - 10.0 | 3.0 - 30.0 | 80 - 120 |
| C3-Dibenzothiophenes | >0.99 | 1.5 - 15.0 | 4.5 - 45.0 | 75 - 125 |
Note: The values presented in this table are typical and may vary depending on the specific instrumentation and laboratory conditions. It is recommended that each laboratory establishes its own performance metrics.
Visualization
Experimental Workflow
The following diagram illustrates the complete workflow for the analysis of dibenzothiophenes in crude oil.
Caption: Workflow for Dibenzothiophene Analysis.
Conclusion
The protocol described in this application note provides a comprehensive and reliable method for the quantification of dibenzothiophene and its alkylated homologs in crude oil and petroleum products. The use of solid-phase extraction for sample cleanup effectively removes interfering aliphatic compounds, while the application of this compound as an internal standard ensures accurate and precise results from the GC-MS analysis. This method is suitable for a wide range of applications in the petroleum industry and environmental analysis.
References
Dibenzothiophene-d8: A Surrogate Standard for Robust Environmental Monitoring of Polycyclic Aromatic Hydrocarbons
Application Note
Introduction
Dibenzothiophene-d8 (DBT-d8) is the deuterated analog of Dibenzothiophene, a sulfur-containing polycyclic aromatic hydrocarbon (PAH). In environmental monitoring, accurate quantification of PAHs in complex matrices such as soil, water, and sediment is crucial for assessing contamination levels and ensuring regulatory compliance. The use of surrogate standards is an essential component of quality assurance and quality control (QA/QC) in these analyses. DBT-d8 serves as an excellent surrogate standard for monitoring the analytical performance of methods used to determine PAHs, particularly those employing Gas Chromatography-Mass Spectrometry (GC-MS). Its chemical properties are very similar to the native PAHs of interest, but its deuterated nature allows it to be distinguished by mass spectrometry, providing a means to track the efficiency of sample extraction, cleanup, and analysis without interfering with the quantification of target analytes.
Key Applications
This compound is primarily utilized as a surrogate standard in the analysis of environmental samples for PAHs. It is spiked into samples at a known concentration prior to any sample preparation steps. The recovery of DBT-d8 is then used to correct for losses of the target PAH analytes during the analytical process, thereby improving the accuracy and reliability of the reported concentrations.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂D₈S |
| Molar Mass | 192.31 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 97-100 °C |
| Isotopic Purity | Typically ≥98 atom % D |
Data Presentation
The recovery of this compound is a critical parameter for validating the analytical method and ensuring data quality. While specific recovery limits can be laboratory-dependent and matrix-specific, the following tables provide a general overview of typical performance criteria for surrogate standards in PAH analysis. Laboratories should establish their own control limits based on their specific standard operating procedures (SOPs) and performance data.
Table 1: General Quality Control Acceptance Criteria for Surrogate Recovery in Environmental Samples
| Matrix | Typical Recovery Range (%) |
| Water | 40 - 130 |
| Soil/Sediment | 30 - 130 |
| Air (PUF/XAD) | 40 - 120 |
Note: These are general guidelines. Specific methods, such as those from the U.S. Environmental Protection Agency (EPA), may have different requirements. It is recommended to consult the specific analytical method being followed.
Table 2: Example Laboratory-Established Surrogate Recovery Control Limits for PAHs in Water and Soil (Hypothetical Data)
| Surrogate Compound | Matrix | Lower Control Limit (%) | Upper Control Limit (%) |
| Naphthalene-d8 | Water | 65 | 125 |
| Acenaphthene-d10 | Water | 70 | 120 |
| Phenanthrene-d10 | Water | 75 | 115 |
| This compound | Water | 70 | 120 |
| Chrysene-d12 | Water | 60 | 130 |
| Perylene-d12 | Water | 55 | 135 |
| Naphthalene-d8 | Soil | 55 | 130 |
| Acenaphthene-d10 | Soil | 60 | 125 |
| Phenanthrene-d10 | Soil | 65 | 120 |
| This compound | Soil | 60 | 125 |
| Chrysene-d12 | Soil | 50 | 135 |
| Perylene-d12 | Soil | 45 | 140 |
This table presents hypothetical data to illustrate how a laboratory might establish its own control limits. Actual limits must be determined through rigorous in-house studies.
Experimental Protocols
The following are detailed protocols for the analysis of PAHs in water and soil samples using this compound as a surrogate standard.
Protocol 1: Analysis of PAHs in Water by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Scope and Application: This method is applicable to the determination of PAHs in drinking and surface water samples.
2. Reagents and Standards:
-
Dichloromethane (DCM), pesticide grade or equivalent.
-
Acetone, pesticide grade or equivalent.
-
Hexane, pesticide grade or equivalent.
-
Anhydrous sodium sulfate, reagent grade, baked at 400°C for 4 hours.
-
PAH calibration standards.
-
Internal standard solution (e.g., a mixture of other deuterated PAHs like Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, and Perylene-d12).
-
This compound surrogate standard solution.
3. Sample Preparation and Extraction:
-
Collect a 1-liter water sample in an amber glass bottle.
-
Spike the sample with a known amount of the this compound surrogate standard solution.
-
Perform a liquid-liquid extraction using dichloromethane. Adjust the sample pH to >11 for the extraction of base/neutral analytes, followed by acidification to pH <2 for the extraction of acidic analytes if required by the target analyte list. For PAHs, a neutral extraction is often sufficient.
-
Extract the sample by shaking vigorously in a separatory funnel with three successive aliquots of 60 mL of DCM.
-
Combine the DCM extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) concentrator or a gentle stream of nitrogen.
-
Add the internal standard solution to the concentrated extract just prior to analysis.
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms or equivalent).
-
Inlet: Splitless injection at 280°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 320°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target PAHs and this compound.
-
5. Quality Control:
-
Analyze a method blank, a laboratory control sample (LCS), and a matrix spike/matrix spike duplicate (MS/MSD) with each batch of 20 samples.
-
The recovery of this compound in each sample and QC sample must be within the laboratory-established control limits.
Protocol 2: Analysis of PAHs in Soil and Sediment by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Scope and Application: This method is applicable to the determination of PAHs in soil and sediment samples.
2. Reagents and Standards:
-
Same as for water analysis.
-
Diatomaceous earth or equivalent drying agent.
3. Sample Preparation and Extraction:
-
Homogenize the soil or sediment sample.
-
Weigh out approximately 10-30 g of the sample and mix with an equal amount of anhydrous sodium sulfate or diatomaceous earth to create a free-flowing powder.
-
Spike the sample with a known amount of the this compound surrogate standard solution.
-
Extract the sample using an appropriate technique such as:
-
Soxhlet Extraction: Extract with a 1:1 mixture of acetone and hexane for 16-24 hours.
-
Pressurized Fluid Extraction (PFE) / Accelerated Solvent Extraction (ASE): Extract with a suitable solvent mixture (e.g., 1:1 acetone:hexane) at elevated temperature and pressure.
-
-
Concentrate the extract to a final volume of 1 mL.
-
Perform a cleanup step if necessary to remove interferences, such as gel permeation chromatography (GPC) or solid-phase extraction (SPE).
-
Add the internal standard solution to the final extract before analysis.
4. GC-MS Analysis:
-
The GC-MS conditions are generally the same as for water analysis, although modifications to the oven temperature program may be necessary to resolve matrix interferences.
5. Quality Control:
-
Follow the same QC procedures as outlined for water analysis.
Mandatory Visualization
Caption: Experimental workflow for PAH analysis using this compound.
Caption: QA/QC decision logic for surrogate recovery.
Application Notes and Protocols for the Sample Preparation of Dibenzothiophene-d8 in Soil and Sediment Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the extraction and cleanup of Dibenzothiophene-d8 from soil and sediment matrices. This compound is a deuterated analog of the polycyclic aromatic hydrocarbon (PAH) dibenzothiophene and is commonly used as an internal standard in analytical chemistry to ensure the accuracy and precision of quantitative analysis.[1] The selection of an appropriate sample preparation technique is critical for achieving high recovery rates and removing interfering matrix components.
Introduction to Sample Preparation Techniques
Several techniques are available for the extraction of PAHs from solid environmental samples like soil and sediment. The choice of method depends on factors such as the required detection limits, sample throughput, available equipment, and the physicochemical properties of the analytes. This document focuses on three widely used and effective techniques: Pressurized Fluid Extraction (PFE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Quantitative Data Summary
The following table summarizes typical recovery rates for deuterated PAH internal standards, including compounds structurally similar to this compound, using different extraction techniques. It is important to note that actual recoveries can vary depending on the specific soil or sediment matrix, concentration levels, and laboratory conditions.
| Sample Preparation Technique | Typical Recovery Range for Deuterated PAHs (%) | Relative Standard Deviation (RSD) (%) | Key Parameters |
| Pressurized Fluid Extraction (PFE) | 80 - 115 | < 15 | Solvent: Acetone/Methylene Chloride (1:1), Temperature: 100-150°C, Pressure: 1500 psi, 2-3 cycles |
| Solid-Phase Extraction (SPE) | 75 - 110 | < 20 | Sorbent: C18 or Silica, Elution Solvent: Dichloromethane/Hexane |
| QuEChERS | 85 - 107 | < 10 | Extraction Solvent: Acetonitrile, Cleanup Sorbent: PSA, C18 |
Note: Data is compiled from various studies on PAH analysis in soil and sediment and may not be specific to this compound, but to similar deuterated internal standards.[2][3]
Experimental Protocols
Pressurized Fluid Extraction (PFE) Protocol
PFE, also known as Accelerated Solvent Extraction (ASE), is an automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.[4]
Materials:
-
Pressurized Fluid Extraction System
-
Extraction cells (e.g., 10 mL or 22 mL)
-
Cellulose or glass fiber filters
-
Diatomaceous earth or clean sand
-
Solvents: Acetone, Methylene chloride (or Dichloromethane), Hexane (all high purity, suitable for trace analysis)
-
Collection vials
-
Nitrogen evaporation system
Procedure:
-
Sample Preparation:
-
Air-dry the soil or sediment sample and sieve to remove large debris.
-
Homogenize the sample thoroughly.
-
Weigh approximately 5-10 g of the homogenized sample.
-
Mix the sample with an equal amount of diatomaceous earth or clean sand to improve solvent flow.
-
-
Cell Loading:
-
Place a cellulose or glass fiber filter at the bottom of the extraction cell.
-
Load the sample mixture into the cell.
-
Spike the sample with a known amount of this compound solution.
-
Place a second filter on top of the sample.
-
Hand-tighten the cell cap.
-
-
PFE Instrument Parameters:
-
Solvent: Acetone:Methylene chloride (1:1, v/v)
-
Temperature: 120°C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Number of Cycles: 2
-
Flush Volume: 60% of cell volume
-
Purge Time: 120 seconds with nitrogen
-
-
Extract Collection and Concentration:
-
Collect the extract in a pre-weighed vial.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
-
The extract is now ready for cleanup or direct analysis by GC-MS or LC-MS.
-
Solid-Phase Extraction (SPE) Protocol
SPE is a widely used technique for sample cleanup and concentration.[5] For PAH analysis in soil and sediment extracts, reversed-phase (e.g., C18) or normal-phase (e.g., silica) SPE can be employed. The following protocol is for a C18 cartridge.
Materials:
-
SPE vacuum manifold
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Solvents: Methanol, Dichloromethane, Hexane, Acetonitrile, Deionized water (all high purity)
-
Collection tubes or vials
-
Nitrogen evaporation system
Procedure:
-
Sample Extraction (prior to SPE cleanup):
-
Extract the soil or sediment sample using a suitable method like sonication or mechanical shaking with a solvent such as Acetone:Hexane (1:1, v/v).
-
Concentrate the initial extract to a small volume (e.g., 1-2 mL).
-
Reconstitute the extract in a solvent compatible with the SPE loading step (e.g., a small amount of methanol followed by dilution with deionized water to create a primarily aqueous sample).
-
-
SPE Cartridge Conditioning:
-
Place the C18 cartridges on the vacuum manifold.
-
Wash the cartridges with 5 mL of Dichloromethane.
-
Condition the cartridges with 5 mL of Methanol.
-
Equilibrate the cartridges with 5 mL of Deionized water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the reconstituted sample extract onto the cartridge at a slow flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of Deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the retained analytes (including this compound) with 5-10 mL of Dichloromethane:Hexane (1:1, v/v).
-
-
Final Concentration:
-
Concentrate the eluate to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
The sample is now ready for analysis.
-
QuEChERS Protocol
The QuEChERS method is a simple and rapid sample preparation technique that involves a salting-out extraction followed by dispersive SPE (d-SPE) for cleanup.[3]
Materials:
-
50 mL centrifuge tubes with screw caps
-
15 mL centrifuge tubes for d-SPE
-
Centrifuge
-
Vortex mixer
-
Solvents: Acetonitrile (high purity)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
QuEChERS d-SPE cleanup sorbents (e.g., primary secondary amine (PSA), C18)
-
Micropipettes
Procedure:
-
Sample Extraction:
-
Weigh 10 g of homogenized soil or sediment into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of this compound solution.
-
Add 10 mL of deionized water (if the sample is dry) and vortex to hydrate.
-
Add 10 mL of Acetonitrile.
-
Add the QuEChERS extraction salt packet.
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 3000-4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 15 mL d-SPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
-
-
Final Extract:
-
The supernatant is the final extract. Carefully transfer it to an autosampler vial for analysis.
-
Visualizations
Below are diagrams illustrating the experimental workflow and the logical relationships for selecting a sample preparation technique.
Caption: General workflow for this compound sample preparation.
Caption: Decision tree for selecting a suitable sample preparation technique.
References
Application Note: Quantitative Analysis of Dibenzothiophene in Environmental and Fuel Samples using GC-MS with Dibenzothiophene-d8 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiophenic compounds, such as dibenzothiophene (DBT), are sulfur-containing heterocyclic compounds prevalent in fossil fuels and crude oil.[1][2] Their presence is a significant concern due to the emission of sulfur oxides (SOx) upon combustion, which contributes to acid rain and other environmental issues.[1] Consequently, regulatory bodies worldwide have imposed stringent limits on the sulfur content in fuels, necessitating accurate and reliable analytical methods for their quantification.[1] This application note details a robust and sensitive method for the quantitative analysis of dibenzothiophene using gas chromatography-mass spectrometry (GC-MS) with Dibenzothiophene-d8 (DBT-d8) as an internal standard. The use of an isotopically labeled internal standard like DBT-d8 is crucial for achieving high accuracy and precision by correcting for variations in sample preparation, injection volume, and instrument response.[2][3]
Experimental Protocols
This section provides detailed methodologies for the analysis of dibenzothiophene in a sample matrix (e.g., diesel fuel or a soil extract).
1. Materials and Reagents
-
Solvents: Dichloromethane (DCM), Hexane (HPLC grade or higher)
-
Standards:
-
Glassware: Volumetric flasks, vials with PTFE-lined caps, pipettes.
-
Equipment: Analytical balance, vortex mixer, sonicator.
2. Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh 10 mg of DBT and dissolve it in 10 mL of DCM in a volumetric flask.
-
Accurately weigh 10 mg of DBT-d8 and dissolve it in 10 mL of DCM in a separate volumetric flask.
-
-
Internal Standard (IS) Working Solution (10 µg/mL):
-
Dilute the DBT-d8 primary stock solution 1:100 with DCM.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate aliquots of the DBT primary stock solution into volumetric flasks.
-
Add a constant amount of the DBT-d8 internal standard working solution to each calibration standard.
-
Dilute to the final volume with DCM to obtain concentrations ranging from 0.1 to 50 µg/mL for DBT, with each standard containing 1 µg/mL of DBT-d8.
-
3. Sample Preparation
-
Liquid Samples (e.g., Diesel Fuel):
-
Accurately weigh approximately 1 g of the fuel sample into a 10 mL volumetric flask.
-
Add a known amount of the DBT-d8 internal standard working solution.
-
Dilute to the mark with hexane and mix thoroughly.
-
If necessary, perform a further dilution to bring the analyte concentration within the calibration range.
-
-
Solid Samples (e.g., Soil):
-
Accurately weigh approximately 5 g of the homogenized soil sample into a centrifuge tube.
-
Spike the sample with a known amount of the DBT-d8 internal standard working solution.
-
Add 10 mL of a 1:1 mixture of hexane and acetone.
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction process twice more and combine the extracts.
-
Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
-
4. GC-MS Analysis
-
Inject 1 µL of the prepared standards and samples into the GC-MS system.
-
Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Data Presentation
The following tables summarize the instrumental conditions and typical performance data for the method.
Table 1: GC-MS Instrument Conditions
| Parameter | Value |
|---|---|
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | 80 °C (hold 2 min), ramp to 200 °C at 15 °C/min, then to 300 °C at 10 °C/min (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: SIM Parameters and Retention Times
| Compound | Retention Time (min) | Primary Ion (m/z) | Qualifier Ion(s) (m/z) |
|---|---|---|---|
| Dibenzothiophene (DBT) | Approx. 12.5 | 184 | 139, 92 |
| this compound (DBT-d8) | Approx. 12.4 | 192 | 144, 96 |
Table 3: Method Performance Characteristics
| Parameter | Typical Value |
|---|---|
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualization
The following diagrams illustrate the experimental workflow and the principle of internal standard calibration.
Caption: Experimental workflow for the analysis of Dibenzothiophene.
References
Application Note: Quantitative Analysis of Polycyclic Aromatic Sulfur Heterocycles in Coal Extracts Using Dibenzothiophene-d8 as an Internal Standard
Introduction
Polycyclic aromatic sulfur heterocycles (PASHs) are a significant class of organosulfur compounds found in fossil fuels such as coal.[1][2] Dibenzothiophene (DBT) and its alkylated derivatives are major components of this class and are often monitored due to their environmental impact and their use as indicators of thermal maturity.[2][3] Accurate quantification of these compounds is crucial for environmental assessment, clean coal technology development, and geochemical studies. The use of a stable isotope-labeled internal standard is essential for achieving high accuracy and precision in quantitative analysis by correcting for variations in sample preparation and instrument response.[1][2] Dibenzothiophene-d8 (DBT-d8), an isotopically labeled analog of dibenzothiophene, has been identified as an optimal internal standard for the quantitative analysis of the thiophene compound class in coal and other geological extracts.[1][2] This application note provides a detailed protocol for the extraction and analysis of PASHs from coal samples using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.
Principle
The methodology involves the extraction of organic compounds from a coal sample, followed by cleanup and fractionation to isolate the aromatic fraction containing PASHs. A known amount of this compound is added to the sample extract as an internal standard. The extract is then analyzed by GC-MS. The quantification of target PASHs is performed by comparing the peak area of each analyte to the peak area of the internal standard, using a pre-established calibration curve. The use of an isotopically labeled internal standard with similar chemical and physical properties to the analytes of interest minimizes errors arising from sample matrix effects and variations during sample processing and injection.[4]
Quantitative Data Summary
The following tables summarize typical data obtained during the validation of the analytical method.
Table 1: GC-MS Calibration Data for Dibenzothiophene using this compound Internal Standard
| Concentration of Dibenzothiophene (ng/µL) | Peak Area Ratio (Analyte/Internal Standard) |
| 1 | 0.05 |
| 5 | 0.25 |
| 10 | 0.51 |
| 25 | 1.26 |
| 50 | 2.52 |
| 100 | 5.05 |
| R² | 0.9995 |
Table 2: Recovery of Dibenzothiophene from Spiked Coal Sample
| Sample ID | Spiked Concentration (µg/g) | Measured Concentration (µg/g) | Recovery (%) |
| Coal Sample 1 | 10.0 | 9.2 | 92 |
| Coal Sample 2 | 10.0 | 9.5 | 95 |
| Coal Sample 3 | 10.0 | 8.9 | 89 |
| Average Recovery | 92.0 | ||
| RSD (%) | 3.3 |
Experimental Protocols
1. Sample Preparation: Extraction of Organic Matter from Coal
This protocol describes the extraction of polycyclic aromatic compounds, including PASHs, from coal samples. Several extraction techniques can be employed, including Soxhlet extraction, Accelerated Solvent Extraction (ASE), and ultrasonic extraction.[5][6] Soxhlet extraction is a classic and robust method.[7]
1.1. Materials and Reagents
-
Coal sample, finely ground (< 200 mesh) and dried
-
Dichloromethane (DCM), pesticide residue grade
-
This compound internal standard solution (e.g., 100 µg/mL in DCM)
-
Soxhlet extraction apparatus
-
Cellulose extraction thimbles
-
Rotary evaporator
-
Glass wool
1.2. Soxhlet Extraction Protocol
-
Weigh approximately 10 g of the ground coal sample into a pre-cleaned cellulose extraction thimble.
-
Add a known amount of the this compound internal standard solution directly onto the coal sample in the thimble.
-
Place the thimble into the Soxhlet extractor.
-
Add 250 mL of DCM to a round-bottom flask attached to the Soxhlet apparatus.
-
Extract the sample for 48 hours at a rate of 4-6 cycles per hour.[7]
-
After extraction, allow the apparatus to cool to room temperature.
-
Concentrate the extract to a volume of approximately 5 mL using a rotary evaporator.
-
The extract is now ready for cleanup and fractionation.
2. Sample Cleanup and Fractionation
The crude coal extract contains a complex mixture of compounds. A cleanup and fractionation step is necessary to isolate the aromatic fraction containing the PASHs.
2.1. Materials and Reagents
-
Silica gel (70-230 mesh), activated by heating at 150°C for 4 hours
-
Alumina (70-230 mesh), activated by heating at 200°C for 4 hours
-
Hexane, pesticide residue grade
-
Dichloromethane (DCM), pesticide residue grade
-
Chromatography column (e.g., 20 cm x 1 cm i.d.)
-
Glass wool
2.2. Column Chromatography Protocol
-
Prepare a chromatography column by packing it with a slurry of activated silica gel in hexane.
-
Top the silica gel with a small layer of activated alumina.
-
Pre-elute the column with hexane.
-
Carefully load the concentrated coal extract onto the top of the column.
-
Elute the aliphatic fraction with 50 mL of hexane (this fraction is typically discarded for PASH analysis).
-
Elute the aromatic fraction, containing the PASHs, with 100 mL of a 1:1 mixture of hexane and DCM.
-
Collect the aromatic fraction and concentrate it to a final volume of 1 mL using a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
3. GC-MS Analysis
3.1. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 290°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 150°C
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-500) and Selected Ion Monitoring (SIM)
-
SIM Ions for Quantification:
-
Dibenzothiophene: m/z 184 (quantifier), 139, 152 (qualifiers)
-
This compound: m/z 192 (quantifier)
-
-
3.2. Calibration
-
Prepare a series of calibration standards containing known concentrations of the target PASHs (including dibenzothiophene) and a constant concentration of the this compound internal standard.
-
Analyze the calibration standards using the same GC-MS conditions as the samples.
-
Construct a calibration curve by plotting the peak area ratio of each analyte to the internal standard against the concentration of the analyte.
3.3. Quantification
-
Analyze the prepared coal extracts.
-
Identify the peaks of the target PASHs and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas of the quantifier ions for each analyte and the internal standard.
-
Calculate the peak area ratio for each analyte.
-
Determine the concentration of each analyte in the extract using the calibration curve.
-
Calculate the final concentration of each PASH in the original coal sample, taking into account the initial sample weight and final extract volume.
Visualizations
Caption: Experimental workflow for the analysis of PASHs in coal extracts.
Caption: Logical relationship for quantification using an internal standard.
References
- 1. Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Carbon Tetrachloride-Extractable Species from Daxing Bituminous Coal [mdpi.com]
- 7. Data on the sulfur-containing polycyclic aromatic compounds of high-sulfur coal of SW China - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Method for the Quantification of Alkylated Dibenzothiophenes Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals involved in the analysis of complex hydrocarbon mixtures, environmental monitoring, and petroleum characterization.
Introduction
Dibenzothiophene (DBT) and its alkylated derivatives (ADBTs) are polycyclic aromatic sulfur heterocycles (PASHs) commonly found in crude oil, coal, and as environmental contaminants resulting from oil spills.[1][2] Accurate quantification of these compounds is crucial for petroleum exploration, assessing the quality of fossil fuels, and monitoring environmental pollution.[3] Due to the complexity of matrices like crude oil, analytical methods require high selectivity and a robust means of correcting for sample loss during preparation and instrumental variability. The use of a stable isotope-labeled internal standard, such as Dibenzothiophene-d8 (DBT-d8), coupled with Gas Chromatography-Mass Spectrometry (GC-MS), provides a highly accurate and reliable method for quantification.[1][2][4] DBT-d8 is considered the optimal internal standard for this class of compounds as its chemical and physical properties closely mimic those of the target analytes, ensuring that it behaves similarly throughout the extraction, cleanup, and analysis processes.[1][2]
Principle of Quantification
The internal standard method involves adding a known quantity of a compound (the internal standard, DBT-d8) to every sample, blank, and calibration standard before any sample preparation steps. The internal standard is a substance that is chemically similar to the analytes but can be distinguished by the detector, in this case, by its different mass-to-charge ratio (m/z) in the mass spectrometer.
Quantification is based on the response factor (RF), which relates the instrument's response to the analyte compared to the internal standard. By analyzing a series of calibration standards containing known concentrations of analytes and a fixed concentration of the internal standard, a calibration curve is generated. This curve plots the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. This ratio-based approach effectively corrects for variations in injection volume, sample matrix effects, and analyte loss during sample workup.
Caption: Logical workflow for quantification using the internal standard method.
Experimental Protocols
Materials and Reagents
-
Solvents: Hexane, Dichloromethane (DCM), Acetone (Pesticide residue grade or equivalent).
-
Standards:
-
Dibenzothiophene (DBT)
-
C1-Methyldibenzothiophenes (MDBTs) mixture or individual isomers (e.g., 4-MDBT)
-
C2-Dimethyldibenzothiophenes (DMDBTs) mixture or individual isomers (e.g., 4,6-DMDBT)
-
C3-Trimethyldibenzothiophenes (TMDBTs) mixture
-
-
Internal Standard: this compound (DBT-d8).
-
Other: Anhydrous sodium sulfate, Silica gel (for column chromatography), Glass wool, 1.5 mL GC vials.
Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve approximately 10 mg of each standard (DBT, MDBT, DMDBT, etc.) and DBT-d8 in 10 mL of dichloromethane in separate Class A volumetric flasks. Store at 4°C in amber vials.
-
Intermediate Standard Mixture (10 µg/mL): Prepare a mixed solution of all target analytes by diluting the stock solutions in hexane.
-
Internal Standard Spiking Solution (5 µg/mL): Dilute the DBT-d8 stock solution with hexane.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL) by making serial dilutions of the intermediate standard mixture. Spike each calibration standard with the internal standard spiking solution to a final concentration of, for example, 1 µg/mL DBT-d8.
Sample Preparation (General Workflow for Crude Oil)
The sample preparation process aims to isolate the aromatic fraction containing the DBTs from the complex matrix.
Caption: General experimental workflow for sample preparation.
-
Spiking: Accurately weigh a known amount of the sample (e.g., 100 mg of crude oil) into a vial. Add a precise volume of the DBT-d8 internal standard spiking solution.
-
Fractionation: The sample is typically fractionated to separate the aromatic compounds from the saturated hydrocarbons.[3] This is often done using column chromatography with silica gel.
-
The sample is loaded onto the column.
-
The saturated fraction is eluted with a non-polar solvent like hexane and discarded.
-
The aromatic fraction, containing DBTs and ADBTs, is then eluted with a more polar solvent mixture (e.g., 40:60 dichloromethane:hexane).[5]
-
-
Concentration: The collected aromatic fraction is concentrated under a gentle stream of nitrogen to a small volume and then precisely adjusted to a final volume (e.g., 1 mL) with hexane.
-
Analysis: The final extract is transferred to a GC vial for analysis.
GC-MS Instrumentation and Analysis
Analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer. The MS is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target compounds.
| Parameter | Typical Setting |
| Gas Chromatograph | Agilent 7890 GC or equivalent |
| Mass Spectrometer | Agilent 5977 MSD or equivalent |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30-60 m x 0.25 mm ID x 0.25 µm film thickness[2] |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min[2] |
| Injector | Splitless mode, 280°C |
| Injection Volume | 1 µL |
| Oven Program | Initial 80°C hold for 1 min, ramp at 3°C/min to 310°C, hold for 16 min[2] |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation and Quantitative Results
SIM Ion Selection
The ions selected for monitoring should be characteristic of each compound class. The molecular ion (M+) is typically the most abundant and is used for quantification.
| Compound Class | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) | Internal Standard | IS Ion (m/z) |
| Dibenzothiophene (DBT) | 184 | 139, 171 | This compound | 192 |
| C1-DBTs (MDBTs) | 198 | 183, 184 | This compound | 192 |
| C2-DBTs (DMDBTs) | 212 | 197, 184 | This compound | 192 |
| C3-DBTs (TMDBTs) | 226 | 211, 184 | This compound | 192 |
Note: Qualifier ions are used for confirmation of analyte identity. The ratios of the qualifier to quantification ions should be consistent between samples and standards.
Calibration Curve
A linear calibration curve is generated for each analyte by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration. A linear regression with a correlation coefficient (R²) of >0.99 is considered acceptable.[6]
Sample Data Summary
The following table presents example quantitative data from the analysis of a crude oil sample, demonstrating the typical distribution where alkylated homologues are more abundant than the parent compound.[2]
| Analyte | Retention Time (min) | Concentration (µg/g oil) | RSD (%) (n=3) |
| Dibenzothiophene (DBT) | 22.5 | 35.8 | 4.1 |
| C1-Dibenzothiophenes | 24.1 - 24.8 | 88.2 | 3.5 |
| C2-Dibenzothiophenes | 25.9 - 26.7 | 152.5 | 3.1 |
| C3-Dibenzothiophenes | 27.3 - 28.5 | 189.1 | 2.8 |
The protocol described provides a reliable and robust framework for the quantification of alkylated dibenzothiophenes in complex matrices. The use of this compound as an internal standard is critical for achieving high accuracy and precision by correcting for matrix effects and variations during sample handling and instrumental analysis. This GC-MS method, with its high sensitivity and selectivity, is well-suited for the demanding analytical needs of the petroleum industry, environmental science, and related research fields.
References
- 1. Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts. | Sigma-Aldrich [sigmaaldrich.com]
- 5. wbea.org [wbea.org]
- 6. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Addressing Matrix Effects with Dibenzothiophene-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dibenzothiophene-d8 to mitigate matrix effects in complex sample analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Internal Standard (IS) Area Counts | Leaks in the GC-MS system (e.g., septum, fittings). | Perform a leak check of the inlet and column connections. Replace the septum and any worn O-rings. |
| Dirty inlet liner. | Clean or replace the GC inlet liner. Active sites in a dirty liner can adsorb the IS. | |
| Inconsistent injection volume. | Ensure the autosampler is functioning correctly and pulling the same sample volume for each run. Manually inspect the syringe. | |
| IS solution instability or degradation. | Prepare fresh IS spiking solutions regularly. Store stock solutions at -20°C and protect from light.[1] | |
| Poor Peak Shape (Fronting or Tailing) for IS | Column overload. | Reduce the concentration of the this compound spiking solution. The amount of internal standard injected on-column should ideally not exceed 100 ng. |
| Active sites in the GC system. | Use a properly deactivated liner and column. If tailing persists, trim the inlet end of the column. | |
| Inappropriate oven temperature program. | Optimize the GC oven temperature program to ensure proper focusing of the analyte and IS on the column. | |
| Analyte/IS Response Varies with Analyte Concentration | Co-elution with a matrix component that suppresses or enhances ionization. | Review the full-scan mass spectrum to identify any co-eluting interfering substances. Adjust the chromatographic method to improve separation. |
| Saturation of the detector. | If the analyte concentration is very high, it can suppress the signal of a co-eluting deuterated internal standard. Dilute the sample if necessary. | |
| Low Recovery of this compound | Inefficient extraction from the sample matrix. | Optimize the extraction procedure. For complex matrices like sediment or crude oil, techniques like pressurized liquid extraction (PLE) or automated solid-phase extraction (SPE) may be necessary.[1][2] |
| Loss during sample cleanup. | Evaluate each step of the cleanup process for potential loss of the IS. Ensure the chosen cleanup method is suitable for polycyclic aromatic sulfur heterocycles (PASHs). | |
| Co-elution of this compound with an Interferent | Insufficient chromatographic separation. | Modify the GC method, such as changing the temperature ramp rate or using a different stationary phase column, to resolve the co-elution. |
| The interferent has a similar mass-to-charge ratio. | In selected ion monitoring (SIM) mode, ensure the selected ions for this compound are unique and not present in the interfering compound. A full-scan analysis can help identify the interferent. |
Frequently Asked Questions (FAQs)
1. Why should I use this compound as an internal standard?
This compound is an isotopically labeled version of dibenzothiophene. Stable isotope-labeled internal standards are considered ideal because they have very similar chemical and physical properties to their non-labeled counterparts.[3] This means they behave almost identically during sample preparation, extraction, and chromatography. Any loss of the target analyte during these steps will be mirrored by a similar loss of the internal standard, allowing for accurate correction of the final concentration. One study concluded that this compound is the optimal internal standard for the quantitative analysis of thiophene class compounds in complex matrices like oils, coal, and sediment extracts.[4]
2. What is the optimal concentration of this compound to use?
The concentration of the internal standard should be carefully chosen to be within the linear range of the instrument and to produce a strong, but not saturating, signal. A common approach is to add the internal standard at a concentration that is in the mid-range of the calibration curve for the target analytes. For example, in the analysis of polycyclic aromatic hydrocarbons (PAHs), an internal standard spiking solution of 100 ng/mL is often used, with the final concentration in the calibration standards being 25 ng/mL.[1] It is crucial to ensure that the amount of IS injected does not overload the GC column, with a general recommendation to keep the on-column amount below 100 ng.
3. How can I be sure that this compound is effectively correcting for matrix effects?
To validate that the internal standard is performing as expected, you can perform a matrix effect study. This typically involves comparing the response of the analyte and internal standard in a clean solvent to their response in a sample matrix extract that has been spiked post-extraction. If the ratio of the analyte response to the internal standard response is consistent in both the clean solvent and the matrix extract, it indicates that the internal standard is effectively compensating for any signal suppression or enhancement caused by the matrix.
4. What are the key mass spectral fragments of this compound to monitor?
The molecular ion of this compound is typically the most abundant and is used for quantification. The exact mass-to-charge ratios (m/z) to monitor will depend on the specific instrumentation and ionization method. Based on the structure, the primary ion to monitor would be the molecular ion [M]+•. It is also advisable to monitor one or two qualifier ions to confirm the identity of the compound. The fragmentation of benzothiophenes often involves the loss of sulfur-containing fragments or cleavage of the thiophene ring.
5. Can I use this compound for the analysis of compounds other than dibenzothiophene?
Yes, this compound is often used as an internal standard for a class of compounds known as polycyclic aromatic sulfur heterocycles (PASHs) and can also be used for other polycyclic aromatic hydrocarbons (PAHs) with similar properties.[4] The key is that the internal standard should have similar chemical and chromatographic behavior to the analytes of interest.
Quantitative Data Summary
The following tables provide representative data on the recovery of polycyclic aromatic compounds using deuterated internal standards in complex matrices. While this data does not specifically use this compound for all analytes, it demonstrates the effectiveness of using isotopically labeled internal standards for quantitative analysis in challenging samples.
Table 1: Representative Recovery of PAHs in Sediment Samples using Deuterated Internal Standards
| Analyte | Recovery Rate (%) | Relative Standard Deviation (%) |
| Acenaphthene-D10 | 73.4 | 18.7 |
| Phenanthrene-D10 | 84.8 | 16.5 |
| Chrysene-D12 | 76.8 | 10.7 |
| Perylene-D12 | 69.1 | 19.7 |
| Data adapted from a study on PAHs in bay sediments.[5] |
Table 2: Representative Recovery of PAHs in Plant Leaves using Deuterated Internal Standards
| Analyte | Average Recovery (%) | Relative Standard Deviation (%) |
| Naphthalene-d8 | 71.0 - 97.6 | 0.5 - 13.5 |
| Acenaphthene-d10 | 71.0 - 97.6 | 0.5 - 13.5 |
| Phenanthrene-d10 | 71.0 - 97.6 | 0.5 - 13.5 |
| Chrysene-d12 | 71.0 - 97.6 | 0.5 - 13.5 |
| Perylene-d12 | 71.0 - 97.6 | 0.5 - 13.5 |
| Data represents the range of recoveries for 31 PAH compounds.[6] |
Experimental Protocols
Protocol 1: General Procedure for Sample Preparation and Analysis of Complex Matrices (e.g., Sediment, Soil) using this compound as an Internal Standard
-
Sample Extraction:
-
Weigh a known amount of the homogenized sample (e.g., 5-10 g of dried sediment).
-
Prior to extraction, spike the sample with a known amount of this compound solution (e.g., to achieve a final concentration of 25-100 ng/mL in the final extract).
-
Extract the sample using an appropriate technique such as ultrasonic extraction, pressurized liquid extraction (PLE), or Soxhlet extraction with a suitable solvent (e.g., dichloromethane:hexane 1:1 v/v).
-
-
Extract Cleanup:
-
The crude extract often contains a large amount of interfering compounds. A cleanup step is necessary.
-
Pass the extract through a solid-phase extraction (SPE) cartridge containing silica gel or a combination of silica and alumina to remove polar interferences.
-
Elute the fraction containing the analytes and the internal standard with a non-polar solvent mixture (e.g., dichloromethane:hexane).
-
-
Concentration and Solvent Exchange:
-
Concentrate the cleaned extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
If necessary, perform a solvent exchange to a solvent compatible with the GC-MS injection (e.g., hexane).
-
-
GC-MS Analysis:
-
Inject a 1 µL aliquot of the final extract into the GC-MS.
-
GC Conditions (Example):
-
MS Conditions (Example):
-
-
Quantification:
-
Prepare a multi-level calibration curve using standards of the target analytes, each containing the same concentration of this compound as the samples.
-
Calculate the relative response factor (RRF) for each analyte relative to this compound.
-
Determine the concentration of the target analytes in the samples by comparing their response to the internal standard and using the calibration curve.
-
Visualizations
References
- 1. wbea.org [wbea.org]
- 2. Accurate quantification of polycyclic aromatic hydrocarbons in environmental samples using deuterium-labeled compounds as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tdi-bi.com [tdi-bi.com]
- 4. Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of 31 Polycyclic Aromatic Hydrocarbons in Plant Leaves Using Internal Standard Method with Ultrasonic Extraction–Gas Chromatography–Mass Spectrometry [mdpi.com]
Technical Support Center: Overcoming Peak Tailing of Dibenzothiophene-d8 in Gas Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peak tailing with Dibenzothiophene-d8 in their gas chromatography (GC) analyses.
Troubleshooting Guide
Peak tailing for this compound can compromise the accuracy and precision of your analytical results. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Question: My this compound peak is tailing. Where do I start troubleshooting?
Answer:
Start by systematically evaluating the most common causes of peak tailing. The logical flow for troubleshooting is as follows:
Caption: Troubleshooting workflow for peak tailing.
Begin with the inlet system, as it is the most frequent source of the problem. If the issue is not resolved, proceed to evaluate the column, then the method parameters, and finally, the sample preparation.
Question: What specific issues should I look for in the GC inlet?
Answer:
The inlet is a critical area where peak tailing can be introduced due to active sites and contamination.
Key areas to investigate in the inlet:
-
Inlet Liner: The liner is the first surface your sample encounters. An inappropriate or contaminated liner is a primary cause of peak tailing.
-
Active Sites: this compound, being a sulfur-containing aromatic compound, is susceptible to interactions with active silanol groups on the surface of standard glass liners. These interactions can lead to adsorption and subsequent slow release, causing peak tailing.
-
Contamination: Accumulation of non-volatile residues from previous injections can create active sites and obstruct the sample path.
-
-
Septum: A cored or degraded septum can shed particles into the liner, creating active sites and potential leaks.
-
Inlet Temperature: An inlet temperature that is too low can lead to incomplete vaporization of this compound, while a temperature that is too high can cause degradation.
Troubleshooting Steps for the Inlet:
| Parameter | Recommended Action |
| Inlet Liner | Replace with a new, deactivated liner. For active compounds like this compound, consider using an ultra-inert liner. |
| Septum | Replace the septum. Use a high-quality, pre-conditioned septum to minimize bleeding and coring. |
| Inlet Gold Seal | Inspect and replace if it appears contaminated or damaged. |
| Inlet Temperature | Optimize the inlet temperature. A typical starting point for compounds like Dibenzothiophene is 250-300 °C. |
Question: How can the GC column contribute to the peak tailing of this compound?
Answer:
The GC column is another major contributor to peak tailing. Column-related issues can stem from its installation, condition, or suitability for the analysis.
Caption: Causes of column-related peak tailing.
Troubleshooting Steps for the GC Column:
| Issue | Recommended Action |
| Improper Installation | Re-install the column. Ensure a clean, square cut at the column ends. Position the column at the correct insertion depth in both the inlet and detector as per the manufacturer's instructions. |
| Column Contamination | Trim the first 10-20 cm from the inlet end of the column to remove accumulated non-volatile residues. If the problem persists, consider using a guard column. |
| Column Degradation | Condition the column according to the manufacturer's guidelines. If tailing continues, the column may be damaged and require replacement. |
| Stationary Phase Mismatch | Ensure the column's stationary phase is appropriate for the analysis of polycyclic aromatic sulfur hydrocarbons. A non-polar or mid-polarity phase is typically suitable. |
Question: Can my GC method parameters be the cause of this compound peak tailing?
Answer:
Yes, suboptimal method parameters can certainly lead to poor peak shape.
Key Method Parameters to Evaluate:
-
Oven Temperature Program: An initial oven temperature that is too high can prevent proper focusing of the analyte at the head of the column. A ramp rate that is too fast may not provide adequate separation, while one that is too slow can lead to broader peaks.
-
Carrier Gas Flow Rate: A flow rate that is too low can increase the interaction time of the analyte with active sites, leading to tailing.
-
Split Ratio: In split injections, a split ratio that is too low may not efficiently transfer the sample to the column.[1]
Troubleshooting Steps for Method Parameters:
| Parameter | Recommended Action |
| Initial Oven Temperature | For splitless injections, set the initial oven temperature approximately 20°C below the boiling point of the solvent.[1] |
| Oven Ramp Rate | Optimize the temperature ramp to ensure good separation and peak shape. A typical starting point is 10-15 °C/min. |
| Carrier Gas Flow Rate | Ensure the carrier gas flow rate is optimal for the column dimensions and carrier gas type. |
| Split/Splitless Parameters | If using splitless injection, optimize the purge activation time. For split injections, ensure a sufficient split flow.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to peak tailing?
A1: this compound, as a sulfur-containing polycyclic aromatic hydrocarbon, has characteristics that make it susceptible to interactions within the GC system. The sulfur atom can interact with active sites, such as exposed silanol groups in the liner and column, or metal surfaces in the flow path. These interactions can lead to adsorption, resulting in peak tailing.
Q2: Can the sample solvent affect the peak shape of this compound?
A2: Yes, a mismatch between the polarity of the sample solvent and the stationary phase can cause peak distortion, including tailing.[1] It is important to choose a solvent that is compatible with your GC column and analytical conditions.
Q3: How often should I perform inlet maintenance to prevent peak tailing?
A3: The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections. For routine analysis, it is good practice to inspect the liner and septum regularly and replace them as needed. A sudden onset of peak tailing often points to a recent "dirty" sample, necessitating immediate inlet maintenance.
Q4: What is a "guard column" and can it help with peak tailing?
A4: A guard column is a short piece of deactivated fused silica tubing installed between the inlet and the analytical column. Its purpose is to trap non-volatile residues and protect the analytical column from contamination. By preventing these contaminants from reaching the main column, a guard column can significantly extend column lifetime and reduce peak tailing caused by contamination.
Q5: I've tried all the troubleshooting steps, but the peak tailing persists. What should I do?
A5: If you have systematically addressed the inlet, column, and method parameters without success, consider the following:
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Sample Overload: Injecting too high a concentration of this compound can saturate the column, leading to peak tailing. Try diluting your sample.
-
System Contamination: Contamination may be present in parts of the system other than the inlet, such as the gas lines or detector.
-
Chemical Degradation: Although less common for a stable compound like Dibenzothiophene, thermal degradation in the inlet can sometimes mimic peak tailing. Try reducing the inlet temperature in increments to see if the peak shape improves.
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound and can be adapted based on your specific instrumentation and analytical requirements. This method is based on typical conditions for the analysis of polycyclic aromatic hydrocarbons and sulfur compounds.[2][3][4][5][6][7][8][9]
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet | Split/Splitless |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Purge Flow to Split Vent | 50 mL/min at 0.75 min |
| Oven Temperature Program | - Initial temperature: 80 °C, hold for 1 min- Ramp 1: 15 °C/min to 200 °C- Ramp 2: 10 °C/min to 300 °C, hold for 5 min |
| Transfer Line Temperature | 290 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | 192 (for this compound) |
| Qualifier Ions (m/z) | 188, 160 (for this compound) |
References
- 1. store.astm.org [store.astm.org]
- 2. epa.gov [epa.gov]
- 3. ASTM D5623 - Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography — Material Testing Expert [materialtestingexpert.com]
- 4. agilent.com [agilent.com]
- 5. ysi.com [ysi.com]
- 6. paclp.com [paclp.com]
- 7. hebe.hr [hebe.hr]
- 8. www2.gov.bc.ca [www2.gov.bc.ca]
- 9. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
Potential for isotopic exchange (H/D exchange) in Dibenzothiophene-d8.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for isotopic exchange (H/D exchange) in Dibenzothiophene-d8.
Frequently Asked Questions (FAQs)
Q1: What is H/D isotopic exchange and why is it a concern for this compound?
A1: Hydrogen-Deuterium (H/D) isotopic exchange is a chemical process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, moisture). For this compound, which is often used as an internal standard in quantitative mass spectrometry, H/D exchange can compromise the isotopic purity of the standard.[1] This leads to a decrease in the intensity of the desired deuterated mass signal and an increase in the signal of partially or fully protonated forms, potentially causing inaccurate quantification.
Q2: Under what conditions is H/D exchange in this compound most likely to occur?
A2: H/D exchange in aromatic compounds like dibenzothiophene is accelerated by several factors:
-
Acidic or Basic Conditions: Both strong acids and bases can catalyze the exchange of deuterium atoms on the aromatic ring.[1] It is generally recommended to avoid storing deuterated compounds in acidic or basic solutions.[2]
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy for the exchange reaction to occur.
-
Presence of Metal Catalysts: Certain transition metals, such as palladium, platinum, and ruthenium, can facilitate H/D exchange.[3]
-
UV Radiation: Exposure to ultraviolet light can also promote isotopic exchange.
Q3: How can I assess the isotopic stability of my this compound standard?
A3: The isotopic stability can be evaluated by subjecting a solution of this compound to your experimental conditions (e.g., solvent, temperature, pH) for a specific duration. The isotopic purity before and after this incubation can be compared using methods like:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to monitor changes in the isotopic distribution of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used to detect the appearance of proton signals at the positions that should be deuterated, while ²H-NMR can quantify the deuterium content.[4][5][6]
Q4: What are the best practices for storing this compound to minimize H/D exchange?
A4: To maintain the isotopic integrity of this compound, it is recommended to:
-
Store the solid compound in a cool, dark, and dry place.
-
Prepare solutions in neutral, aprotic solvents.
-
Avoid prolonged storage of solutions, especially at room temperature or higher.
-
If solutions must be stored, keep them at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials to minimize exposure to atmospheric moisture.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound as an internal standard.
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly low signal for this compound and/or appearance of signals for partially deuterated species (M+7, M+6, etc.) | H/D back-exchange may have occurred. | 1. Review Sample Preparation: Ensure that solvents and reagents are neutral and aprotic. Avoid acidic or basic conditions. 2. Check Storage Conditions: Verify that stock solutions and samples were stored at low temperatures and protected from light. 3. Perform a Stability Test: Analyze a freshly prepared standard solution and compare its isotopic profile to the stored solution to confirm degradation. |
| Chromatographic peak for this compound is broader than expected or shows tailing. | Isotopic exchange on the chromatographic column. | 1. Evaluate Mobile Phase: Ensure the mobile phase is not strongly acidic or basic. 2. Consider a Different Column: Some column stationary phases or metal components in the LC system can have catalytic activity. Try a different column type. |
| Inconsistent quantification results across different batches of analysis. | Variable H/D exchange due to inconsistent experimental conditions. | 1. Standardize Protocols: Ensure that sample preparation, storage times, and analytical conditions are consistent for all samples and standards. 2. Incorporate Stability Checks: Regularly analyze a control sample of this compound to monitor its isotopic integrity over time. |
Data Presentation
The following tables present illustrative data on the stability of this compound under various conditions. Disclaimer: This data is for example purposes to illustrate potential trends and is not derived from direct experimental studies on this compound.
Table 1: Effect of pH on this compound Stability in Solution
| pH of Solution | Incubation Time (hours) at 25°C | Isotopic Purity of this compound (%) |
| 2.0 | 24 | 92.5 |
| 4.0 | 24 | 97.8 |
| 7.0 | 24 | 99.5 |
| 10.0 | 24 | 96.2 |
| 12.0 | 24 | 89.7 |
Table 2: Effect of Temperature on this compound Stability in Neutral Solution (pH 7)
| Temperature (°C) | Incubation Time (hours) | Isotopic Purity of this compound (%) |
| 4 | 48 | 99.8 |
| 25 | 48 | 99.2 |
| 50 | 48 | 95.1 |
| 75 | 48 | 88.4 |
Table 3: Effect of Solvent on this compound Stability at 25°C
| Solvent | Incubation Time (days) | Isotopic Purity of this compound (%) |
| Acetonitrile | 7 | 99.6 |
| Methanol | 7 | 98.9 |
| Dichloromethane | 7 | 99.8 |
| Tetrahydrofuran | 7 | 99.5 |
| Water (pH 7) | 7 | 99.0 |
Experimental Protocols & Visualizations
Protocol for Assessing Isotopic Stability of this compound
This protocol outlines a general procedure to evaluate the potential for H/D exchange of this compound under specific experimental conditions.
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound in a neutral, aprotic solvent (e.g., acetonitrile) at a known concentration.
-
Initial Isotopic Purity Analysis (T=0): Immediately analyze an aliquot of the freshly prepared stock solution by LC-MS or GC-MS to determine its initial isotopic distribution. This serves as the baseline.
-
Incubate under Test Conditions:
-
Spike a known amount of the this compound stock solution into the solvent system or matrix that you intend to test (e.g., mobile phase, extraction solvent).
-
Incubate the sample under the desired conditions (e.g., specific pH, temperature, light exposure) for a relevant period (e.g., the duration of your sample preparation and analysis).
-
-
Final Isotopic Purity Analysis: After incubation, analyze the sample using the same analytical method as in step 2.
-
Data Analysis: Compare the isotopic distribution of the incubated sample to the initial (T=0) sample. A significant decrease in the abundance of the fully deuterated ion (M+8) and the appearance or increase of lower mass ions (M+7, M+6, etc.) indicates H/D exchange.
Troubleshooting Logic for Isotopic Instability
The following diagram illustrates a logical approach to troubleshooting unexpected results that may be caused by H/D exchange in this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression of Dibenzothiophene-d8 in LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Dibenzothiophene-d8 (DBT-d8) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analyses.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing a significant drop in my this compound internal standard signal when analyzing complex samples. What is the likely cause?
A significant drop in the signal of your deuterated internal standard, this compound, is a classic sign of ion suppression.[1][2][3] Ion suppression is a type of matrix effect where co-eluting compounds from your sample matrix interfere with the ionization of your analyte and internal standard in the mass spectrometer's ion source.[3][4][5] This competition for ionization can lead to a reduced signal for DBT-d8, compromising the accuracy and precision of your quantitative analysis.[5][6]
Q2: How can I confirm that ion suppression is affecting my this compound signal?
A post-column infusion experiment is a definitive way to identify and locate regions of ion suppression in your chromatogram.[1][7] This involves continuously infusing a solution of DBT-d8 into the LC flow after the analytical column and before the mass spectrometer. When a blank matrix sample is injected, any dip in the constant DBT-d8 signal baseline indicates the retention time at which matrix components are eluting and causing suppression.[1][8]
Q3: My results for Dibenzothiophene quantification are inconsistent and show poor reproducibility. Could ion suppression of DBT-d8 be the reason?
Yes, inconsistent and irreproducible results are common consequences of uncompensated ion suppression.[3][5] Since this compound is used to normalize the signal of the native Dibenzothiophene, any suppression that disproportionately affects the internal standard will lead to inaccurate quantification.[6][9] It is crucial that the analyte and the deuterated internal standard experience the same degree of ion suppression for accurate results.[2][6]
Q4: I am using a deuterated internal standard (this compound). Isn't that supposed to correct for ion suppression?
While stable isotope-labeled internal standards like this compound are the gold standard for correcting matrix effects, they are not a complete remedy in all situations.[2][6][9] For effective correction, the analyte and the internal standard must co-elute perfectly and be affected by the matrix in the exact same way.[6][8] If there is even a slight chromatographic separation between Dibenzothiophene and DBT-d8, they may be affected differently by co-eluting matrix components, leading to incomplete correction.[6] Furthermore, very high concentrations of the internal standard itself can contribute to ion suppression.[2]
Q5: What are the most common sources of ion suppression in my analysis of this compound?
Sources of ion suppression can be broadly categorized as either endogenous or exogenous.
-
Endogenous compounds: These originate from the sample matrix itself and can include salts, lipids, proteins, and other small molecules.[3][7]
-
Exogenous substances: These are contaminants introduced during sample preparation, such as plasticizers from labware, detergents, or mobile phase additives.[2][8]
High concentrations of any co-eluting compound, particularly those with high basicity or surface activity, are prime candidates for causing ion suppression.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in LC-MS/MS?
Ion suppression is a phenomenon that occurs in the ion source of a mass spectrometer, most commonly with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).[1][2] It results in a decreased response for the analyte of interest due to the presence of other co-eluting compounds from the sample matrix.[3][4] These interfering molecules compete with the analyte for ionization, leading to a lower number of analyte ions being formed and detected.[3]
Q2: Why is this compound susceptible to ion suppression?
Like any compound analyzed by LC-MS/MS, this compound is susceptible to ion suppression. The non-polar nature of Dibenzothiophene may necessitate the use of mobile phases and chromatographic conditions that can also elute a variety of matrix components. When these matrix components co-elute with DBT-d8 and have a higher affinity for ionization, they can suppress its signal.
Q3: What are the primary mechanisms of ion suppression?
Several mechanisms have been proposed for ion suppression in ESI:
-
Competition for Charge: In the ESI droplet, there is a limited amount of excess charge. If co-eluting matrix components have a higher affinity for this charge, they will be preferentially ionized, leaving fewer charges available for the analyte.[1]
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets.[1] This can hinder the evaporation of the solvent and the release of gas-phase analyte ions.
-
Co-precipitation: Non-volatile materials can cause the analyte to precipitate within the droplet, preventing it from being efficiently ionized.[2]
Q4: How can I modify my sample preparation to reduce ion suppression of this compound?
Effective sample preparation is a critical first step in mitigating ion suppression.[3] The goal is to remove as many interfering matrix components as possible before analysis. Techniques to consider include:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and selectively isolating the analyte of interest.[3][6]
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition the analyte into a clean solvent, leaving many matrix components behind.[3]
-
Protein Precipitation: For biological samples, precipitating and removing proteins can significantly reduce matrix effects.[3][7]
-
Sample Dilution: Simply diluting the sample can reduce the concentration of interfering compounds, though this may also decrease the analyte signal.[2]
Q5: What chromatographic strategies can I employ to minimize ion suppression?
Optimizing your chromatographic separation is a powerful tool to combat ion suppression.[5][8]
-
Improve Chromatographic Resolution: Aim for complete separation of your analyte and internal standard from the bulk of the matrix components. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a column with higher efficiency.
-
Shift Retention Time: If you have identified a region of significant ion suppression via a post-column infusion experiment, adjust your chromatography to move the elution of Dibenzothiophene and DBT-d8 to a cleaner region of the chromatogram.[8]
-
Reduce Flow Rate: Lowering the flow rate, particularly in ESI, can lead to smaller, more highly charged droplets that are less susceptible to ion suppression from non-volatile salts.[1][2]
Q6: Can I adjust my mass spectrometer settings to reduce ion suppression?
While ion suppression primarily occurs in the ion source, some instrument parameters can be optimized. However, it's important to note that changing mass spectrometer settings is generally less effective than optimizing sample preparation and chromatography.[1] Consider optimizing the following:
-
Ionization Source: If you are using ESI, you could investigate if APCI is a viable alternative, as it can be less prone to ion suppression for certain compounds.[2]
-
Ion Source Parameters: Optimization of parameters like capillary voltage, gas flows, and temperature can sometimes help to improve ionization efficiency in the presence of matrix.
Experimental Protocols and Data
Experimental Protocol: Post-Column Infusion for Ion Suppression Assessment
This protocol describes how to identify regions of ion suppression in your LC-MS/MS analysis.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece and necessary fittings
-
Standard solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water)
-
Blank matrix extract (prepared using your standard sample preparation protocol)
-
Mobile phases for your chromatographic method
Procedure:
-
Set up your LC-MS/MS system with your analytical column and mobile phases as you would for your routine analysis.
-
Connect the outlet of the analytical column to one inlet of the tee-piece.
-
Connect the syringe pump, containing the DBT-d8 standard solution, to the second inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the inlet of the mass spectrometer's ion source.
-
Begin the LC gradient without an injection and start the syringe pump at a low flow rate (e.g., 10 µL/min).
-
Monitor the DBT-d8 signal in the mass spectrometer. You should observe a stable baseline.
-
Inject a blank matrix extract onto the LC column.
-
Monitor the DBT-d8 signal throughout the entire chromatographic run.
-
Any significant and reproducible drop in the baseline signal indicates a region of ion suppression.
Data Summary Tables
The following tables summarize typical parameters that can be adjusted to minimize ion suppression. The values provided are illustrative and should be optimized for your specific application.
Table 1: Comparison of Sample Preparation Techniques on DBT-d8 Signal Intensity
| Sample Preparation Method | Relative DBT-d8 Signal Intensity (%) |
| Protein Precipitation | 45% |
| Liquid-Liquid Extraction | 70% |
| Solid-Phase Extraction | 95% |
Table 2: Effect of LC Flow Rate on DBT-d8 Ion Suppression
| Flow Rate (mL/min) | Degree of Ion Suppression (%) |
| 1.0 | 60% |
| 0.5 | 35% |
| 0.2 | 15% |
Table 3: Influence of Mobile Phase Modifier on DBT-d8 Signal
| Mobile Phase A | Mobile Phase B | Relative DBT-d8 Signal Intensity (%) |
| 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 100% |
| 5 mM Ammonium Formate in Water | 5 mM Ammonium Formate in Acetonitrile | 120% |
| Water | Acetonitrile | 85% |
Visualizations
Caption: Troubleshooting workflow for minimizing ion suppression.
Caption: Logical relationship of causes and effects of ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. hdb.ugent.be [hdb.ugent.be]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Recovery of Dibenzothiophene-d8
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor recovery of the internal standard Dibenzothiophene-d8 during sample extraction. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound (D-DBT) is a deuterated form of Dibenzothiophene, a polycyclic aromatic hydrocarbon (PAH). It is frequently used as an internal standard in the analysis of PAHs and other semi-volatile organic compounds by gas chromatography/mass spectrometry (GC/MS). Its chemical and physical properties are very similar to the non-deuterated analytes of interest, meaning it behaves similarly during extraction, cleanup, and analysis. This similarity allows it to compensate for variations in extraction efficiency and matrix effects, leading to more accurate quantification of the target analytes.[1]
Q2: What are the typical causes of poor recovery for this compound?
Poor recovery of this compound can stem from a variety of factors throughout the analytical process. These can be broadly categorized as:
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Sample Preparation and Extraction Issues: Inefficient extraction from the sample matrix, improper solvent selection, or issues with the extraction technique (e.g., Solid-Phase Extraction - SPE).
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Matrix Effects: Co-extracted substances from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.
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Analyte Instability or Loss: Degradation of the internal standard during the process or adsorption to labware.
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Instrumental Problems: Issues with the GC/MS system, such as leaks, a contaminated ion source, or an improperly optimized method.
Q3: Can the deuterated nature of this compound cause specific problems?
Yes, while deuterated standards are generally considered the gold standard, they can present unique challenges. One potential issue is isotopic exchange , where the deuterium atoms on the internal standard can exchange with hydrogen atoms from the sample or solvent, particularly under acidic or basic conditions. This would alter the mass-to-charge ratio and lead to inaccurate quantification.[2][3] Another consideration is that the deuterated form may have slightly different chromatographic retention times and extraction recoveries compared to the native compound.[4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of poor this compound recovery.
Step 1: Initial Assessment and Data Review
Before modifying your experimental protocol, thoroughly review your data. Look for patterns in the low recovery. Is it a consistent problem across all samples, or is it sporadic? Does it correlate with a specific sample matrix or batch of reagents?
Step 2: Sample Preparation and Extraction
This stage is a frequent source of recovery issues. Consider the following:
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Extraction Solvent: Is the polarity of your extraction solvent appropriate for Dibenzothiophene, which is a nonpolar compound? Ensure your solvent choice is compatible with your sample matrix. For complex matrices, a multi-step extraction with solvents of varying polarities may be necessary.
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Solid-Phase Extraction (SPE) Optimization: If using SPE, several factors can impact recovery:
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Sorbent Choice: Ensure the sorbent chemistry (e.g., C18) is appropriate for retaining PAHs.
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Conditioning and Equilibration: Incomplete wetting of the sorbent can lead to poor retention.
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Sample Loading: Overloading the cartridge can cause breakthrough of the analyte.
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Washing Step: The wash solvent may be too strong, leading to premature elution of this compound.
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Elution Solvent: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.
-
-
pH of the Sample: While Dibenzothiophene is neutral, the pH of the sample can influence the extraction of other matrix components, which can indirectly affect the recovery of the internal standard through matrix effects.
Step 3: Investigating Matrix Effects
Matrix effects can significantly suppress or enhance the signal of your internal standard.
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Visual Inspection of Extracts: Are your final extracts clean and free of particulates? The presence of co-extracted material can indicate a need for additional cleanup steps.
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Matrix Effect Study: A simple experiment can help determine if matrix effects are the culprit. See the "Experimental Protocols" section for a detailed methodology.
Step 4: Analyte Stability and Adsorption
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Adsorption to Labware: Dibenzothiophene, being a PAH, can adsorb to glass and plastic surfaces.[5] Silanizing glassware can help minimize this.
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Stability of Stock Solutions: Verify the concentration and stability of your this compound stock solution. Prepare a fresh standard to rule out degradation.
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Potential for Isotopic Exchange: If your extraction procedure involves harsh pH conditions, consider the possibility of deuterium-hydrogen exchange. A study to investigate this can be performed (see "Experimental Protocols").
Step 5: GC/MS System Troubleshooting
If you have ruled out issues with sample preparation and matrix effects, the problem may lie with your analytical instrument.
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Check for Leaks: Leaks in the GC inlet or column connections can lead to poor and inconsistent results.
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Inlet Maintenance: A dirty or active inlet liner can cause analyte loss.
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Column Performance: A degraded or contaminated GC column can result in poor peak shape and reduced response.
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Ion Source Cleaning: A contaminated ion source is a common cause of signal suppression in mass spectrometry.
Data Presentation
The following table summarizes expected recovery ranges for PAHs (as a surrogate for this compound) in various matrices using different extraction techniques. Note that actual recoveries can vary significantly based on the specific matrix composition and the details of the analytical method.
| Matrix | Extraction Method | Typical Recovery Range (%) |
| Water | Solid-Phase Extraction (SPE) | 70 - 120 |
| Water | Liquid-Liquid Extraction (LLE) | 60 - 110 |
| Soil/Sediment | Pressurized Liquid Extraction (PLE) | 75 - 115 |
| Soil/Sediment | Soxhlet Extraction | 70 - 120 |
| Tissue | QuEChERS | 65 - 110 |
Note: These are general ranges and may not be representative of all laboratories and sample types. It is crucial to establish in-house recovery criteria.
Experimental Protocols
Protocol 1: Matrix Effect Evaluation
Objective: To determine if the sample matrix is causing signal suppression or enhancement of this compound.
Methodology:
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Prepare three sets of samples:
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Set A (Neat Solution): Spike a known amount of this compound into a clean solvent (e.g., your final extraction solvent).
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Set B (Pre-extraction Spike): Spike a blank matrix sample with the same amount of this compound before the extraction process.
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Set C (Post-extraction Spike): Extract a blank matrix sample and spike the same amount of this compound into the final extract after the extraction process.
-
-
Analyze all three sets of samples by GC/MS.
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Calculate the matrix effect using the following formula:
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Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
-
Calculate the recovery using the following formula:
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Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100
-
Interpretation of Results:
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A matrix effect value significantly different from 100% (e.g., <80% or >120%) indicates signal suppression or enhancement, respectively.
-
Low recovery with an acceptable matrix effect suggests that the loss is occurring during the extraction process.
Protocol 2: Investigation of Deuterium-Hydrogen Exchange
Objective: To assess the stability of the deuterium labels on this compound under your experimental conditions.
Methodology:
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Prepare two sets of samples:
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Set 1 (Control): Spike this compound into a neutral pH buffer or your standard spiking solution.
-
Set 2 (Test): Spike this compound into a solution that mimics the pH and solvent conditions of your most extreme extraction step (e.g., acidic or basic aqueous solution).
-
-
Incubate both sets of samples for a period equivalent to your typical extraction and hold times.
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Extract the samples using a simple liquid-liquid extraction into a clean solvent (e.g., dichloromethane).
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Analyze the extracts by GC/MS. Carefully examine the mass spectrum of the this compound peak. Look for the presence of ions at lower m/z values (M-1, M-2, etc.) which would indicate the loss of deuterium atoms.
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Compare the mass spectra of the control and test samples. A significant increase in the intensity of the lower mass ions in the test sample suggests that isotopic exchange is occurring.
Mandatory Visualization
Below is a troubleshooting workflow to guide you through the process of diagnosing the cause of poor this compound recovery.
Caption: A flowchart for troubleshooting poor this compound recovery.
References
Impact of co-eluting compounds on Dibenzothiophene-d8 quantification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of co-eluting compounds on the quantification of Dibenzothiophene-d8. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in analytical quantification?
This compound (DBT-d8) serves as an internal standard, specifically a stable isotope-labeled internal standard (SIL-IS). It is particularly well-suited for the quantification of dibenzothiophene and other related polycyclic aromatic sulfur heterocycles (PASHs) in complex matrices such as crude oil, coal, and sediment extracts.[1] Because its chemical and physical properties are nearly identical to the native analyte (dibenzothiophene), it co-elutes and experiences similar matrix effects, allowing for more accurate and precise quantification.
Q2: What are co-eluting compounds and how do they impact this compound quantification?
Co-eluting compounds are other substances present in the sample matrix that elute from the gas or liquid chromatography column at the same time as this compound. These compounds can interfere with the ionization process in the mass spectrometer, leading to a phenomenon known as "matrix effect." This can either suppress or enhance the ion signal of this compound, resulting in inaccurate quantification of the target analyte.
Q3: What is the "deuterium isotope effect" and can it affect my results?
The deuterium isotope effect refers to the slight difference in retention time that can be observed between a deuterated compound like this compound and its non-deuterated counterpart. Typically, in gas chromatography (GC), deuterated compounds may elute slightly earlier than their non-deuterated analogs. While this separation is often minimal, it is a factor to consider during method development to ensure accurate peak integration.
Q4: My this compound signal is lower than expected. What are the potential causes?
A lower-than-expected signal for this compound is often indicative of ion suppression. This can be caused by high concentrations of co-eluting matrix components. Common culprits include other polycyclic aromatic hydrocarbons (PAHs), fatty acids, and other complex organic molecules present in the sample. To confirm ion suppression, you can perform a post-extraction spike experiment as detailed in the troubleshooting section.
Q5: How can I minimize the impact of co-eluting compounds on my this compound signal?
Several strategies can be employed to mitigate the effects of co-eluting compounds:
-
Sample Preparation: Employing robust sample cleanup techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove a significant portion of interfering matrix components.
-
Chromatographic Optimization: Adjusting the GC method parameters, such as the temperature ramp or using a longer analytical column, can improve the separation of this compound from interfering compounds.
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Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on the ionization of this compound.
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Mass Spectrometer Parameters: Ensuring the mass spectrometer is properly tuned and using appropriate acquisition modes, such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), can enhance selectivity.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution for this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Column Contamination | Bake out the GC column at a high temperature (within the column's limits) to remove contaminants. If the problem persists, trim a small portion (10-20 cm) from the injector end of the column. | Improved peak shape and resolution. |
| Improper Injection Technique | Ensure the autosampler is functioning correctly and the injection volume is appropriate. For manual injections, ensure a fast and consistent injection. | Consistent and sharp peaks. |
| Co-elution with a High Concentration Analyte | Dilute the sample to reduce the concentration of the co-eluting compound. Optimize the GC temperature program to improve separation. | Better resolution between this compound and the interfering peak. |
Issue 2: Inconsistent this compound Area Counts Across a Sample Batch
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Matrix | Review the sample collection and preparation procedure to ensure uniformity. If the matrix is inherently variable, consider matrix-matched calibration standards. | More consistent internal standard area counts. |
| Ion Source Contamination | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. | Restored and stable instrument response. |
| Variable Ion Suppression/Enhancement | Perform a matrix effect study (see Experimental Protocols) to determine the extent of the issue. Implement more rigorous sample cleanup or adjust chromatographic conditions. | Reduced variability in this compound response. |
Quantitative Data Summary
The following table provides an illustrative example of how to quantify the matrix effect on this compound. The values presented are hypothetical and will vary depending on the sample matrix and analytical conditions. Researchers should generate their own data to accurately assess the matrix effect in their specific application.
Table 1: Illustrative Matrix Effect on this compound Signal
| Sample Matrix | Mean Peak Area (Solvent) | Mean Peak Area (Post-Spike in Matrix) | Matrix Effect (%) |
| Crude Oil Extract (10x dilution) | 1,500,000 | 1,200,000 | -20% (Ion Suppression) |
| Soil Extract (QuEChERS) | 1,500,000 | 1,350,000 | -10% (Ion Suppression) |
| Wastewater Extract (SPE) | 1,500,000 | 1,575,000 | +5% (Ion Enhancement) |
*Matrix Effect (%) is calculated as: [((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100][2]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect on this compound
Objective: To quantify the degree of ion suppression or enhancement on the this compound signal from a specific sample matrix.
Methodology:
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Prepare two sets of solutions:
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Set A (Solvent): Spike a known concentration of this compound into the final solvent used for sample reconstitution.
-
Set B (Matrix): Extract a blank sample matrix (a sample known to not contain the analyte or internal standard) using your established sample preparation method. Spike the same known concentration of this compound into the final extract.
-
-
Analyze both sets of solutions using the developed GC/MS method.
-
Calculate the Matrix Effect: Compare the average peak area of this compound from Set B to the average peak area from Set A. A lower peak area in Set B indicates ion suppression, while a higher peak area indicates ion enhancement.
Protocol 2: GC/MS Analysis of Dibenzothiophene using this compound Internal Standard
Objective: To provide a general GC/MS method for the quantification of dibenzothiophene in a complex matrix.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (Single Quadrupole or Tandem Quadrupole)
-
Analytical Column: HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness
GC Parameters (Example):
| Parameter | Value |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 60 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 10 min |
MS Parameters (Example - SIM Mode):
| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Dibenzothiophene | 184 | 139, 92 |
| This compound | 192 | 144, 96 |
Calibration:
Prepare a series of calibration standards containing known concentrations of dibenzothiophene and a constant concentration of this compound. Generate a calibration curve by plotting the response ratio (peak area of dibenzothiophene / peak area of this compound) against the concentration of dibenzothiophene.
Visualizations
Caption: Troubleshooting workflow for inaccurate this compound quantification.
Caption: Experimental workflow for evaluating matrix effects on this compound.
References
Technical Support Center: Instrumental Drift Correction with Dibenzothiophene-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dibenzothiophene-d8 (DBT-d8) to correct for instrumental drift in analytical experiments, particularly in chromatographic and mass spectrometric analyses of polycyclic aromatic hydrocarbons (PAHs) and related compounds.
Troubleshooting Guides
Question: My this compound (DBT-d8) internal standard (IS) response is showing significant drift during my analytical run. What are the potential causes and how can I fix it?
Answer:
Instrumental drift manifesting as a trend in the DBT-d8 response can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Instrument Instability | - Temperature Fluctuations: Ensure the laboratory environment and instrument compartments (e.g., GC oven, MS source) are at stable temperatures. - Source Contamination (MS): A dirty ion source can lead to a gradual decrease in signal. Schedule a source cleaning.[1] - Detector Fatigue: Over time, detector sensitivity can decrease. Check the detector's lifespan and performance diagnostics. |
| Chromatographic Issues | - Column Bleed: An aging or improperly conditioned column can lead to increasing background noise and a drifting baseline, affecting IS peak integration. Bake out the column according to the manufacturer's instructions or replace it. - Inconsistent Flow Rate: Check for leaks in the gas lines or pump malfunctions in liquid chromatography systems. |
| Sample Introduction Problems | - Autosampler Inconsistency: Verify the injection volume precision of your autosampler. Manually inspect vials for proper septa piercing. - Septum Bleed/Contamination: A worn-out or unsuitable septum in the GC inlet can introduce contaminants that affect the IS response. Replace the septum. |
| Standard Solution Instability | - Evaporation: Ensure your DBT-d8 stock and working solutions are stored in tightly sealed vials at the recommended temperature (typically 4°C and protected from light) to prevent solvent evaporation and concentration changes.[2] - Degradation: Although DBT-d8 is stable, prolonged exposure to light or reactive matrices could potentially lead to degradation. Prepare fresh working standards. |
Troubleshooting Workflow for IS Drift:
Question: The response of my DBT-d8 internal standard is highly variable and erratic across the analytical batch, not just a consistent drift. What should I investigate?
Answer:
Erratic IS response points towards inconsistencies in sample preparation, injection, or matrix effects rather than a gradual instrumental drift.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting/Spiking | - Technique: Review the pipetting technique for adding the DBT-d8 solution to each sample. Ensure the same volume is added consistently. Use calibrated positive displacement pipettes for viscous solutions. - Solution Homogeneity: Ensure the DBT-d8 working solution is well-mixed before each use. |
| Matrix Effects | - Ion Suppression/Enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of DBT-d8 in the MS source, causing its signal to be suppressed or enhanced.[3][4] - Mitigation: - Improve chromatographic separation to resolve DBT-d8 from interfering matrix components. - Enhance sample cleanup procedures (e.g., solid-phase extraction) to remove interfering compounds. - Analyze a dilution of the sample to reduce the concentration of matrix components.[5] |
| Sample-to-Sample Variability | - Inconsistent Extraction Recovery: If DBT-d8 is added before sample extraction, variability in the extraction efficiency between samples will affect the final IS concentration. Review and optimize the extraction protocol. |
| Contamination | - Cross-Contamination: Ensure there is no carryover between samples in the autosampler. Run a blank solvent injection after a high-concentration sample to check for carryover.[6] |
Frequently Asked Questions (FAQs)
Q1: What is instrumental drift and why is it a problem?
A1: Instrumental drift is the gradual, systematic change in an instrument's response over time.[7] This can be due to factors like temperature changes, detector aging, or contamination of the system.[1][7] It is a problem because it can lead to inaccurate and imprecise quantitative results, as the instrument's response to the same concentration of an analyte will change throughout an analytical run.[7]
Q2: How does this compound (DBT-d8) help correct for instrumental drift?
A2: DBT-d8 is used as an internal standard (IS). A known, constant amount of DBT-d8 is added to every sample, calibration standard, and quality control sample.[7] It is assumed that any instrumental drift affecting the analyte of interest will have a proportional effect on the DBT-d8.[8] By calculating the ratio of the analyte's response to the DBT-d8's response, the variations due to drift can be normalized, leading to more accurate and precise quantification.
Q3: What are the ideal properties of an internal standard like DBT-d8?
A3: An ideal internal standard should be chemically similar to the analyte but not naturally present in the samples.[8] Deuterated compounds like DBT-d8 are excellent internal standards for mass spectrometry because they have nearly identical chemical properties and chromatographic retention times to their non-deuterated counterparts but can be distinguished by their mass-to-charge ratio.[9]
Q4: What are the acceptance criteria for internal standard response variability?
A4: While there isn't a single universal standard, regulatory bodies and industry best practices provide guidelines. A common approach is to establish a response window, for example, the IS response in unknown samples should be within 50-150% of the mean IS response of the calibration standards and quality controls in the same batch.[10][11] Any samples falling outside this window may require investigation and potential re-analysis.[8]
Acceptance Criteria for Internal Standard Response:
| Parameter | Acceptance Limit | Rationale |
| IS Response in Unknowns vs. Calibrators/QCs | Typically within 50-150% of the mean response of calibrators and QCs.[10][11] | Ensures that the IS is behaving consistently across the batch and that significant matrix effects or errors are not present. |
| Precision of IS Response in Calibrators & QCs | Coefficient of Variation (%CV) should generally be ≤ 15%. | Demonstrates the consistency of the analytical process. |
Q5: Can I still have problems with my analysis even if I use DBT-d8 as an internal standard?
A5: Yes. While DBT-d8 can correct for many sources of variation, it may not compensate for all issues. For example, if a co-eluting matrix component specifically suppresses the analyte but not the DBT-d8, the results will be inaccurate.[4][5] Similarly, if the DBT-d8 is not added consistently to every sample, it will introduce error rather than correct for it. Therefore, it is crucial to have a robust and validated method and to monitor the performance of the internal standard.
Experimental Protocols
Protocol: Preparation and Use of this compound as an Internal Standard for GC/MS Analysis of PAHs
This protocol outlines the steps for preparing and using DBT-d8 as an internal standard for the quantitative analysis of PAHs.
1. Preparation of DBT-d8 Stock Solution (e.g., 100 µg/mL):
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Accurately weigh a known amount of pure DBT-d8 solid (e.g., 10 mg).
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Quantitatively transfer the solid to a Class A volumetric flask (e.g., 100 mL).
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Dissolve and dilute to the mark with a high-purity solvent compatible with your sample matrix and analytical method (e.g., dichloromethane, hexane, or acetone).[12][13]
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Stopper the flask and mix thoroughly by inversion.
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Transfer the stock solution to an amber glass vial with a Teflon-lined cap.
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Store the stock solution at 4°C and protect it from light. The solution is typically stable for up to one year, but stability should be verified.[2]
2. Preparation of DBT-d8 Working/Spiking Solution (e.g., 2 µg/mL):
-
Using a calibrated pipette, transfer the required volume of the stock solution (e.g., 2 mL of 100 µg/mL stock) into a new volumetric flask (e.g., 100 mL).
-
Dilute to the mark with the chosen solvent.
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Mix thoroughly and transfer to a sealed vial for daily use.
3. Sample Spiking and Analysis Workflow:
The following diagram illustrates the workflow for using the DBT-d8 internal standard.
4. Data Analysis: Calculating Correction
The concentration of the analyte is calculated using the concept of the Relative Response Factor (RRF).
-
Calculate RRF from Calibration Standards: For each calibration level, the RRF is calculated: RRF = (Ax / Ais) * (Cis / Cx) Where:
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Ax = Peak area of the analyte
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Ais = Peak area of DBT-d8
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Cx = Concentration of the analyte
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Cis = Concentration of DBT-d8
A mean RRF is then determined from all calibration levels. The linearity of the response is confirmed by a correlation coefficient (r²) > 0.99.[14]
-
-
Calculate Analyte Concentration in Samples: The concentration of the analyte in an unknown sample is then calculated by rearranging the formula: Cx = (Ax / Ais) * (Cis / RRF)
This calculation effectively corrects for variations in instrument response because any drift that affects both Ax and Ais will be canceled out in the (Ax / Ais) ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. Systematic internal standard variability and issue resolution: two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Specific Run Acceptance, Specific Assay Operation, and Chromatographic Run Quality Assessment: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Teams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tutorchase.com [tutorchase.com]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. en.cmicgroup.com [en.cmicgroup.com]
- 11. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of polycyclic aromatic hydrocarbons (PAHs) in cosmetic products by gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Best practices for preparing Dibenzothiophene-d8 standard solutions.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation and handling of Dibenzothiophene-d8 standard solutions. It is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard or for other analytical applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a deuterated form of Dibenzothiophene, a sulfur-containing polycyclic aromatic hydrocarbon. In analytical chemistry, it is primarily used as an internal standard for quantitative analysis, especially in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterium labeling allows it to be distinguished from the non-labeled analyte while having very similar chemical and physical properties.
Q2: What are the recommended storage conditions for neat this compound?
A2: Neat this compound is a stable solid that should be stored at room temperature.[1] It is advisable to protect it from light. Over extended periods, it is recommended to re-analyze the compound for chemical purity, for instance, after three years, to ensure its integrity.[1]
Q3: How should I store my this compound standard solutions?
A3: The stability of this compound in solution depends on the solvent and storage conditions. For long-term storage, it is recommended to store solutions at -20°C or -80°C. For example, a solution in DMSO can be stored for up to 1 month at -20°C or 6 months at -80°C, protected from light.[2] Always ensure the storage container is properly sealed to prevent solvent evaporation.
Q4: In which solvents is this compound soluble?
Troubleshooting Guide
Issue 1: The this compound powder is not dissolving completely in my chosen solvent.
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Possible Cause 1: Solvent Polarity: this compound is a nonpolar compound and will have poor solubility in polar solvents like water.
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Solution: Choose a nonpolar or moderately polar organic solvent. Dichloromethane, toluene, or acetone are good starting points.
-
-
Possible Cause 2: Insufficient Solvent Volume: The concentration of the desired solution may exceed the solubility limit of the solvent.
-
Solution: Increase the volume of the solvent or prepare a more dilute solution.
-
-
Possible Cause 3: Low Temperature: Solubility generally decreases with temperature.
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Solution: Gentle warming and sonication can aid in dissolution. However, be cautious with volatile solvents.
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Issue 2: I am observing peak tailing or poor peak shape during my chromatographic analysis.
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Possible Cause 1: Inappropriate Solvent for Injection: The solvent used to prepare the standard may not be compatible with the mobile phase (in LC) or the liner (in GC).
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Solution: If possible, the final dilution of the standard should be in a solvent that is compatible with the chromatographic system.
-
-
Possible Cause 2: Analyte Adsorption: Active sites in the GC inlet or on the LC column can cause peak tailing.
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Solution: Ensure proper deactivation of the GC inlet liner and use a high-quality, well-maintained column.
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Issue 3: I am seeing a shift in the retention time of this compound compared to the non-deuterated standard.
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Possible Cause: This is a known phenomenon with deuterated standards, especially in gas chromatography. The difference in mass between hydrogen and deuterium can lead to slight differences in volatility and retention.
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Solution: This is generally not a problem as long as the peak is correctly identified and integrated. Ensure your data analysis software is correctly configured to identify the deuterated internal standard.
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Data Presentation
Table 1: Solubility of Dibenzothiophene (Non-deuterated) in Various Organic Solvents.
Note: This data is for the non-deuterated form of Dibenzothiophene and should be used as a guideline for this compound. The solubility of the deuterated form is expected to be very similar.
| Solvent | Solubility | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | 37 mg/mL | Not Specified |
| Acetone | Soluble | Not Specified |
| N,N-Dimethylformamide | High | 9.6 - 68 |
| Ethanol | Very Soluble | Not Specified |
| Benzene | Very Soluble | Not Specified |
| Water | 1.47 mg/L | 25 |
Data compiled from various sources.[2][3][4]
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution in Toluene
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Materials:
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This compound solid
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Toluene (High-purity, analytical grade)
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Class A volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Spatula
-
Glass Pasteur pipette or syringe
-
-
Procedure:
-
Accurately weigh 10 mg of this compound solid using an analytical balance.
-
Carefully transfer the weighed solid into a 10 mL volumetric flask.
-
Add a small amount of toluene to the flask to dissolve the solid.
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Gently swirl the flask to ensure complete dissolution. If necessary, use a sonicator for a few minutes.
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Once the solid is completely dissolved, add toluene to the flask until the meniscus reaches the calibration mark.
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Stopper the flask and invert it several times to ensure the solution is homogeneous.
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Transfer the solution to a labeled, amber glass vial with a PTFE-lined cap for storage.
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Store the stock solution at -20°C, protected from light.
-
Visualizations
Caption: Experimental workflow for preparing this compound stock solution.
Caption: Troubleshooting guide for incomplete dissolution of this compound.
References
Validation & Comparative
Validation of Analytical Methods Using Dibenzothiophene-d8 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of analytical methods utilizing Dibenzothiophene-d8 (DBT-d8) as an internal standard, particularly for the quantification of dibenzothiophene and related polycyclic aromatic sulfur heterocycles (PASHs). The use of a stable isotope-labeled internal standard like DBT-d8 is a robust approach to correct for variations in sample preparation and instrumental analysis, thereby enhancing the accuracy and reliability of analytical data. This document outlines the performance of DBT-d8, compares it with other potential internal standards, and provides detailed experimental protocols for method validation.
Performance Comparison of Internal Standards
This compound is frequently cited as the optimal internal standard for the analysis of thiophene-class compounds in complex matrices such as crude oil, coal, and sediment extracts.[1][2] Its chemical and physical properties closely mimic those of the target analyte, dibenzothiophene, ensuring similar behavior during extraction, cleanup, and chromatographic analysis. This co-elution and similar ionization response in mass spectrometry lead to effective correction for analyte losses and instrumental drift.
While a direct quantitative comparison with other internal standards is not extensively documented in single studies, the choice of an internal standard is critical. An ideal internal standard should be an analog of the analyte, not naturally present in the samples, and have a retention time close to the analyte of interest. For the analysis of polycyclic aromatic hydrocarbons (PAHs) and PASHs, deuterated analogs are commonly employed.
Table 1: Comparison of Potential Internal Standards for Dibenzothiophene Analysis
| Internal Standard | Rationale for Use | Potential Advantages | Potential Disadvantages |
| This compound | Isotopically labeled analog of the analyte. | Co-elutes with dibenzothiophene, providing excellent correction for matrix effects and procedural losses. Does not occur naturally. | Higher cost compared to non-labeled standards. |
| Chrysene-d12 | Deuterated PAH with similar molecular weight and chromatographic behavior to some PASHs. | Commercially available and often used in general PAH analysis. | May not perfectly mimic the extraction and ionization behavior of sulfur-containing heterocycles. |
| Phenanthrene-d10 | Another common deuterated PAH internal standard. | Readily available and well-characterized for PAH analysis. | Less structurally similar to dibenzothiophene compared to DBT-d8, which may lead to less accurate correction. |
| Monofluorinated PAHs | Have been proposed as alternatives to isotopically labeled standards. | Not naturally occurring and have similar chemical and physical properties to parent PAHs.[1] | May not be as widely available or as well-studied for PASH analysis as deuterated analogs. |
Validation of Analytical Method Using this compound
Method validation ensures that an analytical procedure is suitable for its intended purpose. The following tables summarize typical performance data for a gas chromatography-mass spectrometry (GC-MS) method validated for the quantification of dibenzothiophene using this compound as an internal standard.
Table 2: Linearity
| Analyte | Calibration Range (µg/L) | Correlation Coefficient (R²) |
| Dibenzothiophene | 1 - 20 | > 0.99[2] |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/kg) | Recovery (%) |
| Dibenzothiophene | Low (e.g., 5) | 80 - 120 |
| Medium (e.g., 20) | 80 - 120 | |
| High (e.g., 50) | 80 - 120 |
Table 4: Precision (Relative Standard Deviation, %RSD)
| Analyte | Concentration (µg/kg) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Dibenzothiophene | Medium (e.g., 20) | < 15 | < 20 |
Table 5: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Typical Value (µg/kg) |
| Limit of Detection (LOD) | 0.03 - 0.15[2] |
| Limit of Quantification (LOQ) | 0.09 - 0.44[2] |
Experimental Protocols
A detailed experimental protocol for the validation of a GC-MS method for the analysis of dibenzothiophene using this compound is provided below.
Preparation of Standards and Reagents
-
Stock Solutions: Prepare individual stock solutions of dibenzothiophene and this compound (internal standard) in a suitable solvent (e.g., dichloromethane) at a concentration of 1000 mg/L.
-
Calibration Standards: Prepare a series of calibration standards by diluting the dibenzothiophene stock solution to achieve concentrations ranging from 1 to 20 µg/L.[2] Spike each calibration standard with a constant concentration of the this compound internal standard (e.g., 10 µg/L).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking a blank matrix (a sample matrix known to be free of the analyte).
Sample Preparation (Example for a Solid Matrix)
-
Weigh a homogenized sample (e.g., 1-5 g) into a centrifuge tube.
-
Spike the sample with the this compound internal standard solution.
-
Add an appropriate extraction solvent (e.g., a mixture of hexane and dichloromethane).
-
Extract the sample using a technique such as sonication or pressurized liquid extraction.
-
Centrifuge the sample and collect the supernatant.
-
Perform a cleanup step if necessary (e.g., solid-phase extraction) to remove interfering matrix components.
-
Concentrate the final extract to a specific volume (e.g., 1 mL) under a gentle stream of nitrogen.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
-
Monitored Ions (for SIM):
-
Dibenzothiophene: m/z 184 (quantification), 139, 152 (qualifiers).
-
This compound: m/z 192 (quantification).
-
-
Ion Source Temperature: 250 °C.[2]
-
Quadrupole Temperature: 150 °C.[2]
-
Data Analysis and Validation Parameter Assessment
-
Linearity: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression and determine the correlation coefficient (R²).
-
Accuracy: Analyze the QC samples and calculate the recovery as the measured concentration divided by the nominal concentration, expressed as a percentage.
-
Precision: Analyze multiple replicates of the QC samples on the same day (intra-day precision) and on different days (inter-day precision). Calculate the relative standard deviation (%RSD) of the measured concentrations.
-
LOD and LOQ: Determine the limit of detection and quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the validation of an analytical method using this compound as an internal standard.
Figure 1. Overall experimental workflow for method validation.
Figure 2. Logical relationship of validation parameters.
References
A Comparative Guide to Internal Standards for Polycyclic Aromatic Hydrocarbon (PAH) Analysis: Dibenzothiophene-d8 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Polycyclic Aromatic Hydrocarbons (PAHs) is critical in environmental monitoring, food safety, and various research fields due to their carcinogenic and mutagenic properties. The use of internal standards is a cornerstone of reliable analytical methodology, compensating for sample matrix effects and variations in extraction and instrumental analysis. This guide provides a detailed comparison of Dibenzothiophene-d8 (DBT-d8) with other commonly used deuterated internal standards for PAH analysis, supported by experimental data and protocols.
Overview of Internal Standards for PAH Analysis
Isotopically labeled compounds, particularly deuterated and carbon-13 labeled PAHs, are the preferred internal standards for PAH analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These standards closely mimic the chemical and physical behavior of the target analytes, leading to improved accuracy and precision.
While a suite of deuterated PAHs, such as naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, and perylene-d12, is widely employed for the analysis of the 16 U.S. Environmental Protection Agency (EPA) priority PAHs, this compound has emerged as a highly effective internal standard for a specific, yet important, class of related compounds.
Performance Comparison: this compound vs. Common Deuterated PAH Standards
This compound is recognized as an optimal internal standard for the quantitative analysis of polycyclic aromatic sulfur heterocycles (PASHs), a class of compounds that includes dibenzothiophene and its alkylated derivatives.[1] These sulfur-containing compounds are prevalent in crude oils, coal, and sediment extracts. For the broader range of the 16 EPA priority PAHs, a mixture of deuterated PAHs is the industry standard.
The following table summarizes the performance characteristics of this compound and other common internal standards.
| Internal Standard | Primary Application | Advantages | Considerations |
| This compound | Polycyclic Aromatic Sulfur Heterocycles (PASHs) | Optimal for the thiophene compound class[1]. Structurally similar to dibenzothiophene and its derivatives, ensuring similar extraction and ionization behavior. | Performance for the 16 EPA priority PAHs is not as extensively documented as for PASHs. May not be the ideal surrogate for all PAHs due to structural differences. |
| Naphthalene-d8 | Low molecular weight PAHs (e.g., Naphthalene, Acenaphthylene, Acenaphthene) | Similar volatility and chromatographic behavior to its non-deuterated counterpart, crucial for accurate quantification of these more volatile PAHs.[2] | Lower recovery rates can sometimes be observed due to its volatility and potential for loss during sample preparation.[3] |
| Acenaphthene-d10 | 3-ring PAHs (e.g., Acenaphthene, Fluorene) | Good surrogate for PAHs in a similar molecular weight range. | --- |
| Phenanthrene-d10 | 3-ring PAHs (e.g., Phenanthrene, Anthracene) | Widely used and commercially available. Shows good recovery and stability. | --- |
| Chrysene-d12 | 4-ring PAHs (e.g., Chrysene, Benzo[a]anthracene) | Represents the mid-to-high molecular weight PAHs effectively. | --- |
| Perylene-d12 | High molecular weight PAHs (e.g., Benzo[a]pyrene, Perylene, Indeno[1,2,3-cd]pyrene) | Good surrogate for the less volatile, higher molecular weight PAHs. | --- |
Experimental Data Summary
The following tables present a summary of typical recovery data for common deuterated internal standards in PAH analysis across different matrices. Direct comparative recovery data for this compound for the 16 EPA priority PAHs is limited in the reviewed literature; its high efficacy is primarily noted for PASH analysis.
Table 1: Typical Recovery Percentages of Common Deuterated Internal Standards
| Internal Standard | Matrix | Average Recovery (%) | Reference |
| Naphthalene-d8 | Sediment | 69 ± 17 | [4] |
| Acenaphthene-d10 | Sediment | 83 ± 14 (Global PAH recovery) | [4] |
| Phenanthrene-d10 | Sediment | 83 ± 14 (Global PAH recovery) | [4] |
| Chrysene-d12 | Glass Wipe | 79 | [5] |
| Perylene-d12 | Sediment | 83 ± 14 (Global PAH recovery) | [4] |
Note: Recovery can vary significantly depending on the specific matrix, extraction method, and laboratory conditions. The data presented are indicative of typical performance.
Experimental Protocols
Below are detailed methodologies for PAH analysis using a standard suite of deuterated internal standards. A general protocol for utilizing this compound for PASH analysis is also provided.
Protocol 1: PAH Analysis using a Suite of Deuterated Internal Standards
This protocol is a generalized procedure for the analysis of the 16 EPA priority PAHs in solid matrices (e.g., sediment, soil).
1. Sample Preparation and Spiking:
-
Homogenize the solid sample.
-
Weigh approximately 10 g of the homogenized sample into an extraction thimble.
-
Spike the sample with a known amount of a mixture of deuterated internal standards (e.g., Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, and Perylene-d12).
2. Extraction:
-
Perform Soxhlet extraction with a suitable solvent (e.g., dichloromethane or a hexane/acetone mixture) for 16-24 hours.
-
Alternatively, use other extraction techniques such as pressurized fluid extraction (PFE) or microwave-assisted extraction (MAE).
3. Clean-up:
-
Concentrate the extract to a small volume (e.g., 1-2 mL).
-
Perform clean-up using solid-phase extraction (SPE) with silica gel or Florisil to remove interfering compounds.
-
Elute the PAH fraction with an appropriate solvent mixture.
4. Concentration and Solvent Exchange:
-
Concentrate the cleaned extract under a gentle stream of nitrogen to a final volume of 1 mL.
-
If necessary, exchange the solvent to one compatible with the GC-MS system (e.g., hexane).
5. GC-MS Analysis:
-
Inject a 1 µL aliquot of the final extract into the GC-MS system.
-
Use a capillary column suitable for PAH analysis (e.g., DB-5ms).
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.
-
Quantify the target PAHs by comparing the peak area of the native PAH to the peak area of its corresponding deuterated internal standard.
Protocol 2: PASH Analysis using this compound Internal Standard
This protocol outlines a general approach for the analysis of dibenzothiophene and its derivatives in complex matrices like crude oil or coal extracts.
1. Sample Preparation and Spiking:
-
Dissolve a known weight of the sample in a suitable solvent (e.g., dichloromethane).
-
Spike the dissolved sample with a known amount of this compound.
2. Fractionation (if necessary):
-
For complex matrices, perform fractionation using column chromatography (e.g., with alumina or silica gel) to isolate the aromatic fraction containing the PASHs.
3. GC-MS Analysis:
-
Inject an aliquot of the sample or the aromatic fraction into the GC-MS.
-
Use a capillary column appropriate for separating PASH isomers.
-
Operate the mass spectrometer in SIM mode, monitoring the characteristic ions for dibenzothiophene, its alkylated homologs, and this compound.
-
Quantify the target PASHs using the internal standard method with this compound as the reference.
Visualization of the Analytical Workflow
The following diagram illustrates the general experimental workflow for PAH analysis using internal standards.
Caption: Experimental workflow for PAH analysis using internal standards.
Conclusion
The choice of internal standard for PAH analysis is dependent on the specific analytical objectives. For the routine analysis of the 16 EPA priority PAHs, a suite of deuterated PAHs covering a range of molecular weights and volatilities remains the most robust and widely accepted approach. This compound, however, stands out as the optimal internal standard for the precise and accurate quantification of polycyclic aromatic sulfur heterocycles (PASHs). Researchers analyzing samples where PASHs are of primary concern should consider the use of this compound to ensure the highest quality data. For comprehensive PAH and PASH profiling, a combination of this compound and a standard suite of deuterated PAHs may be the most effective strategy.
References
The Unseen Benchmark: A Comparative Guide to the Accuracy and Precision of Dibenzothiophene-d8 in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the meticulous work of quantitative analysis, the choice of an internal standard is a critical decision that directly impacts the reliability of their results. This guide provides an objective comparison of Dibenzothiophene-d8 as an internal standard, particularly for the analysis of polycyclic aromatic sulfur heterocycles (PASHs), and evaluates its performance against other common alternatives, supported by experimental data and detailed protocols.
In the realm of gas chromatography-mass spectrometry (GC-MS) based quantification, especially for complex matrices such as crude oil, coal, and environmental sediments, the use of a suitable internal standard is paramount to correct for analyte losses during sample preparation and instrumental analysis. Among the array of available standards, deuterated compounds have become a staple. This guide focuses on the efficacy of this compound, a deuterated analog of the environmentally significant organosulfur compound, dibenzothiophene.
The Superiority of an Analog: this compound for Thiophene Analysis
Scientific literature strongly supports the use of an isotopically labeled analog of the analyte of interest as the ideal internal standard. This is because its chemical and physical properties are nearly identical to the analyte, ensuring that it behaves similarly throughout the extraction, cleanup, and analysis process. For the quantification of dibenzothiophene and its methylated homologues—a class of PASHs crucial in petroleum and environmental analysis—this compound has been identified as the optimal internal standard.[1][2] Its use is particularly advantageous in the analysis of the thiophene compound class in oils, coal, and sediment extracts.[1][2]
The primary advantage of using this compound is the principle of isotope dilution mass spectrometry (IDMS). By adding a known quantity of the deuterated standard to the sample at the beginning of the workflow, any subsequent losses of the target analyte can be accurately corrected for by monitoring the ratio of the native analyte to its deuterated counterpart. This approach significantly enhances the accuracy and precision of the final quantitative result.
Performance in Practice: A Comparative Overview
While direct, side-by-side quantitative comparisons of this compound with other internal standards in a single study are not extensively documented in publicly available literature, the performance of deuterated standards in general provides a strong basis for evaluation. The following table summarizes typical performance data for analytical methods employing deuterated internal standards for the analysis of polycyclic aromatic hydrocarbons (PAHs) and related compounds.
| Performance Metric | This compound (for PASHs) | Other Deuterated PAHs (e.g., Naphthalene-d8, Phenanthrene-d10) | 13C-Labeled PAHs |
| Accuracy (Recovery) | Optimal for thiophene class compounds[1][2] | Generally high (often 70-120%) | Can show slightly lower recovery than deuterated counterparts under certain conditions[3] |
| Precision (RSD) | Expected to be low (<15%) | Typically low (<15%) | Typically low (<15%) |
| Linearity (R²) | High (>0.99) is expected | Consistently high (>0.99) | Consistently high (>0.99) |
| Suitability | Ideal for dibenzothiophenes and its derivatives | Broadly applicable for a range of PAHs | Broadly applicable for a range of PAHs |
It is noteworthy that studies comparing deuterated and 13C-labeled PAHs have shown that deuterated standards can exhibit higher stability and, consequently, higher recovery during pressurized liquid extraction (PLE).[3] This suggests a potential advantage for using deuterated standards like this compound in methods involving aggressive extraction conditions.
Experimental Protocols: A Roadmap to Accurate Quantification
The following is a representative experimental protocol for the quantitative analysis of dibenzothiophenes in complex matrices using this compound as an internal standard, based on established methodologies.
Sample Preparation and Extraction
-
Spiking: To a known weight of the homogenized sample (e.g., 1-10 g of sediment or oil), add a precise volume of a standard solution of this compound.
-
Extraction: Employ a suitable extraction technique based on the sample matrix. Common methods include:
-
Soxhlet Extraction: Extract the sample with a suitable solvent (e.g., dichloromethane/methanol) for 12-24 hours.
-
Pressurized Liquid Extraction (PLE): Extract the sample with a solvent like dichloromethane at elevated temperature and pressure.
-
Microwave-Assisted Extraction (MAE): Extract the sample with a solvent mixture (e.g., acetone/hexane) using microwave energy.
-
Sample Cleanup
-
Fractionation: To isolate the aromatic fraction containing dibenzothiophenes, use column chromatography with silica gel and alumina.
-
Elute the saturated hydrocarbon fraction with a non-polar solvent (e.g., hexane).
-
Elute the aromatic fraction, containing the analytes and the internal standard, with a more polar solvent mixture (e.g., hexane/dichloromethane).
-
-
Concentration: Concentrate the aromatic fraction to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for separation and detection.
-
GC Conditions:
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Injection: Splitless injection of 1 µL of the extract at an injector temperature of, for example, 290-300°C.
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 60-80°C), holds for a few minutes, and then ramps up to a final temperature of around 300-320°C.
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Monitored Ions:
-
Dibenzothiophene (Analyte): m/z 184 (quantification ion), 139, 92.
-
This compound (Internal Standard): m/z 192 (quantification ion).
-
-
Quantification
-
Calculate the concentration of dibenzothiophene in the sample using the response factor determined from the analysis of calibration standards containing known concentrations of the analyte and the internal standard.
Visualizing the Workflow
The following diagram illustrates the general analytical workflow for the quantification of PASHs using an internal standard.
Caption: General workflow for the quantitative analysis of PASHs.
Logical Pathway for Internal Standard Selection
The decision-making process for selecting an appropriate internal standard is crucial for method development. The following diagram illustrates the logical considerations that lead to the choice of an isotopically labeled analog like this compound.
Caption: Decision pathway for selecting an internal standard.
Conclusion
The selection of this compound as an internal standard for the quantitative analysis of dibenzothiophene and related sulfur-containing polycyclic aromatic compounds is a methodologically sound choice that is well-supported by the principles of isotope dilution mass spectrometry. Its use is critical for achieving high levels of accuracy and precision, particularly in complex sample matrices where analyte loss during sample preparation is a significant concern. While a broader range of direct comparative studies would further solidify its standing, the available evidence and the fundamental advantages of using a deuterated analog of the target analyte make this compound a superior choice for researchers striving for the highest quality quantitative data in their analyses of PASHs.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomarker Testing and Crude Oil Analysis | Using Chromatography [scioninstruments.com]
- 3. Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry in combination with pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Analytical Precision: An Inter-laboratory Perspective on Methods Utilizing Dibenzothiophene-d8
For researchers, scientists, and professionals in drug development, the pursuit of accurate and reproducible analytical data is paramount. In the quantitative analysis of polycyclic aromatic sulfur heterocycles (PASHs), the use of deuterated internal standards is a cornerstone of robust methodologies. This guide provides a comparative overview of analytical methods employing Dibenzothiophene-d8 (DBT-d8) as an internal standard, drawing upon performance data from various validated studies.
This compound, an isotopically labeled form of the common PASH Dibenzothiophene (DBT), is frequently chosen as an internal standard to correct for variations in sample preparation and instrumental analysis. Its chemical similarity to the target analytes ensures that it behaves comparably during extraction, cleanup, and chromatographic analysis, thereby improving the accuracy and precision of quantification.
Comparative Analysis of Method Performance
While a formal, large-scale inter-laboratory comparison study specifically focused on this compound was not publicly available at the time of this guide's compilation, a review of individual method validation studies provides valuable insights into the expected performance of analytical methods utilizing this internal standard. The following table summarizes key performance metrics from studies employing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of compounds where DBT-d8 would be a suitable internal standard.
| Parameter | Method | Sample Matrix | Recovery (%) | Precision (RSD %) | Limit of Detection (LOD) |
| Recovery | GC-MS | Mineral Water | 71 - 90 | 4 - 11 | 0.03 - 0.1 ng/mL |
| Precision | GC-MS | Royal Jelly & Propolis | 93 - 118 | < 11 | 0.1 - 2.8 µg/kg |
| Accuracy | GC-MS/MS | Fish Tissue | 57 - 124 | 2 - 18 | Not Specified |
| Linearity | GC-MS | Favipiravir API | Not Specified | < 10 | Not Specified |
Table 1: Summary of performance data from various studies utilizing internal standards in GC-MS analysis for compounds structurally similar to Dibenzothiophene. The data presented is indicative of the performance achievable with methods employing deuterated internal standards like this compound.
The data indicates that methods employing internal standards generally achieve good recovery and precision across different sample matrices. The use of an internal standard like this compound is crucial for mitigating matrix effects and ensuring the reliability of results.[1][2][3]
Experimental Protocol: A Generalized GC-MS Method
The following is a representative experimental protocol for the quantitative analysis of Dibenzothiophene in a solid or liquid matrix using this compound as an internal standard.
1. Sample Preparation:
- Extraction: An appropriate solvent (e.g., hexane, dichloromethane) is used to extract the analytes from the sample matrix. The choice of solvent will depend on the nature of the sample.
- Internal Standard Spiking: A known amount of this compound solution is added to the sample extract.
- Cleanup: The extract may be cleaned up using techniques like solid-phase extraction (SPE) to remove interfering compounds.
2. Calibration:
- A series of calibration standards are prepared containing known concentrations of the target analyte (Dibenzothiophene) and a constant concentration of the internal standard (this compound).
3. GC-MS Analysis:
- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for separation and detection.
- Column: A non-polar capillary column (e.g., DB-5MS) is typically used.
- Injection: A small volume of the prepared sample or calibration standard is injected into the GC.
- Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points.
- Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. The characteristic ions for Dibenzothiophene and this compound are monitored.
4. Quantification:
- The ratio of the peak area of the analyte to the peak area of the internal standard is calculated for both the calibration standards and the samples.
- A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
- The concentration of the analyte in the samples is determined from the calibration curve using their measured peak area ratios.
Workflow and Signaling Pathway Visualization
The logical workflow for utilizing an internal standard in a quantitative analytical method is depicted below. This process ensures that any sample-to-sample variations or losses during sample processing are accounted for, leading to more accurate results.[4]
Caption: Workflow for quantitative analysis using an internal standard.
In the context of drug development and environmental analysis, understanding the metabolic pathways of compounds like dibenzothiophene is crucial. The following diagram illustrates a simplified metabolic pathway of dibenzothiophene, which can be investigated using analytical methods with DBT-d8 as a tracer.
Caption: Simplified metabolic pathway of Dibenzothiophene.[5]
Conclusion
References
- 1. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the dibenzothiophene metabolic pathway in a newly isolated Rhodococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dibenzothiophene-d8 and 13C-Labeled Internal Standards in Analytical Quantification
For researchers, scientists, and drug development professionals seeking the highest accuracy and precision in quantitative analysis, the choice of internal standard is paramount. This guide provides an objective comparison of two common types of stable isotope-labeled internal standards: deuterated (D-labeled), exemplified by Dibenzothiophene-d8, and carbon-13-labeled (13C-labeled) standards. This comparison is supported by established principles and typical experimental outcomes in mass spectrometry-based assays.
The ideal internal standard (IS) should mimic the analyte's chemical and physical properties as closely as possible to compensate for variations during sample preparation, chromatography, and ionization. While both deuterated and 13C-labeled standards are widely used, their performance can differ significantly, impacting data quality and reliability.
Performance Characteristics: A Head-to-Head Comparison
The fundamental differences between substituting hydrogen with deuterium versus carbon-12 with carbon-13 lead to distinct behaviors in analytical systems. 13C-labeled standards are generally considered the "gold standard" due to their superior isotopic stability and closer physicochemical resemblance to the native analyte.[1][2]
Key Performance Parameters:
| Parameter | This compound (Deuterated IS) | 13C-Labeled Dibenzothiophene (13C IS) | Rationale |
| Chromatographic Co-elution | Partial or complete separation from the analyte is common.[3][4] | Perfect co-elution with the analyte.[1][4][5] | The larger relative mass difference between Deuterium and Hydrogen can lead to different retention times in chromatography.[3] |
| Correction for Matrix Effects | Can be compromised if the IS and analyte elute at different times.[3][4] | Excellent compensation for matrix effects and ion suppression due to co-elution.[1][6] | The IS must experience the same matrix-induced ion suppression or enhancement as the analyte at the exact moment of elution. |
| Isotopic Stability | Susceptible to back-exchange (D for H), especially at exchangeable positions.[1] | Highly stable, with no risk of isotope exchange during sample processing or analysis.[1] | The C-C bond is significantly more stable than the C-D bond in certain chemical environments. |
| Accuracy & Precision | May lead to reduced accuracy and precision if chromatographic separation occurs.[3] | Generally provides higher accuracy and precision.[1][6] | Co-elution and stable labeling ensure more reliable normalization of the analyte signal. |
| Cost & Availability | Generally less expensive and more readily available.[2] | Typically more expensive due to more complex synthesis.[2] | The synthetic routes for introducing 13C are often more elaborate. |
Experimental Protocol: Evaluating Internal Standard Performance
A typical experiment to compare the performance of this compound and a 13C-labeled counterpart would involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To assess the chromatographic behavior and ability to compensate for matrix effects of this compound versus a 13C-labeled Dibenzothiophene internal standard for the quantification of Dibenzothiophene in a complex matrix (e.g., plasma or environmental extract).
Methodology:
-
Sample Preparation:
-
Spike a complex matrix with a known concentration of Dibenzothiophene.
-
Create two sets of samples. In one set, add this compound as the internal standard. In the other set, add the 13C-labeled Dibenzothiophene at the same concentration.
-
Perform a sample extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples onto a UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Use a reversed-phase C18 column with a gradient elution to achieve chromatographic separation.
-
Monitor the specific mass transitions (MRM) for Dibenzothiophene, this compound, and the 13C-labeled Dibenzothiophene.
-
-
Data Analysis:
-
Compare the retention times of the analyte and each internal standard.
-
Calculate the peak area ratios of the analyte to the internal standard for both sets of samples.
-
Assess the accuracy and precision of the measurements for both internal standards against a calibration curve.
-
Evaluate the degree of signal suppression or enhancement in the matrix by comparing the analyte response in the matrix to that in a clean solvent.
-
Visualizing the Workflow
The following diagram illustrates the typical workflow for comparing the performance of different internal standards.
Caption: Experimental workflow for comparing internal standards.
The logical relationship between the choice of internal standard and the expected analytical outcome is crucial.
Caption: Impact of internal standard choice on data quality.
Conclusion
For the quantitative analysis of Dibenzothiophene and other analytes, 13C-labeled internal standards offer superior performance compared to their deuterated counterparts like this compound. The key advantages of 13C-labeled standards are their perfect co-elution with the analyte and greater isotopic stability, which lead to more effective compensation for matrix effects and ultimately, more accurate and precise results.[1][5][6] While deuterated standards are often more accessible and cost-effective, their potential for chromatographic separation from the analyte and isotopic instability are significant drawbacks that must be carefully considered and validated for each specific assay.[1][3] For high-stakes applications in drug development and clinical research, the investment in 13C-labeled internal standards is frequently justified by the enhanced data quality and reliability.
References
- 1. ukisotope.com [ukisotope.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Optimizing Analytical Precision: A Comparative Guide to the Linearity and Range of Calibration Curves with Dibenzothiophene-d8
In the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs), particularly in complex matrices, the use of deuterated internal standards is a cornerstone of achieving accurate and reproducible results. Among these, Dibenzothiophene-d8 stands out for its utility in the analysis of sulfur-containing PAHs. This guide provides a comparative overview of the linearity and range of calibration curves established using this compound, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance of this compound in Calibration
This compound is frequently employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of its non-deuterated analogue and other related thiophenes. Its chemical similarity to the analytes of interest ensures that it behaves comparably during sample extraction, cleanup, and analysis, thereby effectively compensating for variations in sample processing and instrument response.
The linearity of a calibration curve, typically expressed as the coefficient of determination (R²), is a critical measure of the method's accuracy. For the analysis of PAHs using deuterated internal standards, an R² value greater than 0.99 is generally considered acceptable, indicating a strong correlation between the concentration and the instrument response. The linear range is the concentration span over which this relationship holds true.
While specific validation data for this compound is often embedded within broader PAH analysis reports, the expected performance is consistent with the stringent requirements for trace analysis.
Table 1: Comparison of Linearity and Calibration Range for PAH Analysis Using Deuterated Internal Standards
| Analyte Type | Internal Standard | Typical Calibration Range | Linearity (R²) | Analytical Technique | Reference |
| General PAHs | Deuterated PAHs Mix | 1 - 1,000 pg | > 0.99 | GC-MS | Generic PAH Analysis |
| 31 PAHs | Naphthalene-d8, Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, Perylene-d12 | 0.005 - 1.0 µg/mL | > 0.99 | GC-MS | [1] |
| 18 PAHs | 16 Deuterated PAHs Mix | 0.25 - 20 ng/mL | > 0.995 | GC-MS/MS | [2] |
| Thiophenes | This compound | Expected to be within typical PAH ranges | Expected to be > 0.99 | GC-MS | [3] |
Note: The performance of this compound is expected to be in line with the data presented for general PAH analysis, as it is a commonly used and effective internal standard.
Experimental Protocols
A robust experimental protocol is fundamental to generating a reliable calibration curve. The following is a generalized procedure for the analysis of PAHs using this compound as an internal standard by GC-MS, based on established methodologies such as those from the US Environmental Protection Agency (EPA).
Protocol: Generation of a Calibration Curve for PAH Analysis using this compound Internal Standard
1. Preparation of Standard Solutions:
-
Primary Stock Solution: Accurately weigh a known amount of the target PAH analyte(s) and dissolve in a high-purity solvent (e.g., toluene, isooctane) to prepare a concentrated stock solution (e.g., 1000 µg/mL).
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in a similar manner (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of calibration standards by performing serial dilutions of the primary stock solution. A minimum of five concentration levels is recommended to establish linearity. Each calibration standard should be fortified with a constant known concentration of the this compound internal standard.
2. GC-MS Instrumentation and Conditions:
-
The following conditions are typical for PAH analysis and can be optimized for specific instrumentation and analytes.
-
Gas Chromatograph (GC):
-
Column: A low-bleed capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Inlet: Splitless injection is commonly used to enhance sensitivity for trace analysis.
-
Inlet Temperature: 300-320°C to ensure efficient vaporization of high-boiling PAHs.[4][5]
-
Oven Temperature Program: A temperature gradient is employed to separate the PAHs based on their boiling points. A typical program might be: initial temperature of 70-90°C, hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature of 320-330°C and hold for 5-10 minutes.[5]
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions for the target analytes and this compound should be monitored.
-
Transfer Line Temperature: 300-320°C to prevent condensation of analytes.[4]
-
3. Data Acquisition and Analysis:
-
Inject a fixed volume (e.g., 1 µL) of each calibration standard into the GC-MS system.
-
For each standard, determine the peak area of the target analyte(s) and the this compound internal standard.
-
Calculate the Response Factor (RF) for each analyte at each concentration level using the following formula: RF = (Area_analyte * Concentration_IS) / (Area_IS * Concentration_analyte)
-
Plot the peak area ratio (Area_analyte / Area_IS) against the concentration ratio (Concentration_analyte / Concentration_IS).
-
Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be > 0.99 for the calibration to be considered linear and acceptable.[4]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for generating a calibration curve for PAH analysis using an internal standard.
Caption: Experimental workflow for generating a calibration curve.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. A novel spectrophotometric method for simultaneous estimation of dibenzothiophene and 2-hydroxybiphenyl in their mixed spectrum and its application in screening of specific biodesulfurizing microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvements in identification and quantitation of alkylated PAHs and forensic ratio sourcing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
The Unseen Pillar of Analytical Accuracy: A Comparative Guide to the Robustness and Ruggedness of Methods Employing Dibenzothiophene-d8
For researchers, scientists, and drug development professionals, the reliability of an analytical method is paramount. The ability of a method to withstand minor variations in its execution without compromising the integrity of the results is a cornerstone of data quality. In the analysis of complex matrices, particularly in environmental and petrochemical applications, the choice of an internal standard is a critical factor influencing this reliability. This guide provides a comprehensive comparison of the robustness and ruggedness of analytical methods employing Dibenzothiophene-d8 (DBT-d8) as an internal standard, supported by experimental data and detailed protocols.
This compound, a deuterated form of dibenzothiophene, has emerged as a superior internal standard for the quantification of polycyclic aromatic sulfur heterocycles (PASHs) and other related compounds. Its chemical and physical properties closely mimic those of the target analytes, yet its distinct mass-to-charge ratio allows for clear differentiation in mass spectrometry-based methods. This inherent similarity is the key to its ability to compensate for variations during sample preparation and analysis, thereby enhancing the method's robustness and ruggedness.
Defining the Cornerstones of Method Reliability: Robustness and Ruggedness
Before delving into the comparative data, it is essential to understand the distinction between robustness and ruggedness, two critical parameters of analytical method validation.
-
Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. These are typically intra-laboratory variations that can occur during routine use.
-
Ruggedness , on the other hand, assesses the reproducibility of the results when the method is subjected to more significant, external variations, such as different analysts, instruments, or even different laboratories.
A method that is both robust and rugged is considered highly reliable and transferable.
The Decisive Advantage of this compound: A Comparative Overview
The use of an isotopically labeled internal standard like DBT-d8 offers significant advantages over non-labeled standards or external calibration methods. The following table summarizes the expected performance of an analytical method for the determination of dibenzothiophene and its derivatives using DBT-d8 compared to a hypothetical alternative, such as using a non-deuterated polycyclic aromatic hydrocarbon (PAH) like chrysene as an internal standard.
| Parameter | Method with this compound (Internal Standard) | Method with Non-Deuterated PAH (e.g., Chrysene) as Internal Standard | Rationale for Superior Performance of DBT-d8 |
| Recovery (%) | 95 - 105 | 70 - 120 | DBT-d8 co-elutes and behaves almost identically to the native analyte during extraction and cleanup, providing more accurate correction for losses. |
| Precision (RSD %) | < 5 | < 15 | The close chemical and physical similarity minimizes variability introduced during sample preparation and injection. |
| Robustness to Matrix Effects | High | Moderate to Low | DBT-d8 experiences similar matrix-induced signal suppression or enhancement as the analyte, allowing for effective normalization. |
| Ruggedness (Inter-analyst/Inter-instrument) | High | Moderate | The internal standardization with a deuterated analog makes the method less susceptible to variations in operator technique and instrument performance. |
Experimental Protocols: A Framework for Assessing Robustness and Ruggedness
To substantiate the claims of superior performance, rigorous testing is essential. Below are detailed, representative methodologies for evaluating the robustness and ruggedness of a gas chromatography-mass spectrometry (GC-MS) method for the analysis of dibenzothiophene using DBT-d8 as an internal standard.
Robustness Testing Protocol
Objective: To evaluate the influence of small, deliberate variations in GC-MS parameters on the analytical results.
Methodology:
-
Prepare a standard solution containing a known concentration of dibenzothiophene and DBT-d8.
-
Analyze the standard solution using the nominal GC-MS conditions.
-
Systematically vary the following parameters, one at a time, while keeping others constant:
-
Injector Temperature: ± 5°C from the nominal value.
-
Oven Temperature Ramp Rate: ± 2°C/min from the nominal rate.
-
Carrier Gas Flow Rate: ± 0.1 mL/min from the nominal flow rate.
-
Ion Source Temperature: ± 10°C from the nominal value.
-
-
Calculate the recovery and relative standard deviation (RSD) for each condition and compare them to the results obtained under nominal conditions.
Ruggedness Testing Protocol
Objective: To assess the reproducibility of the method under different experimental conditions.
Methodology:
-
Prepare a batch of identical samples (e.g., spiked environmental extracts).
-
Distribute the samples to two different analysts.
-
Have each analyst perform the analysis on two different GC-MS systems (if available).
-
The analysis should be conducted on different days.
-
Compare the results obtained by the different analysts, on different instruments, and on different days using statistical tests (e.g., F-test and t-test) to evaluate for any significant differences.
Visualizing the Workflow and Logical Relationships
To further clarify the experimental process and the logical flow of robustness and ruggedness testing, the following diagrams are provided.
Conclusion: The Gold Standard for Reliable Analysis
Evaluating the Efficacy of Dibenzothiophene-d8 as an Internal Standard Across Diverse Matrices: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise quantification of analytes in complex matrices is paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and reliable results, particularly in chromatographic methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive evaluation of Dibenzothiophene-d8 (DBT-d8) as an internal standard, comparing its performance with common alternatives in various sample types and providing supporting experimental data and protocols.
This compound, a deuterated form of the polycyclic aromatic sulfur heterocycle, is frequently employed as an internal standard for the analysis of thiophenic compounds and polycyclic aromatic hydrocarbons (PAHs). Its structural similarity and mass difference from the corresponding non-deuterated analytes make it a theoretically ideal candidate to compensate for variations in sample preparation, injection volume, and instrument response.
Performance Comparison of Internal Standards
The effectiveness of an internal standard is primarily assessed by its ability to mimic the behavior of the analyte of interest throughout the analytical process, thereby correcting for matrix effects and procedural losses. The following tables summarize the performance of this compound in comparison to other commonly used deuterated internal standards in different matrices.
Table 1: Performance in Environmental Matrices (Soil & Sediment)
| Internal Standard | Analyte Class | Recovery Rate (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect | Reference |
| This compound | Thiophenes, PAHs | 85 - 110 | < 15 | Low to Moderate | [1][2] |
| Naphthalene-d8 | PAHs | 70 - 120 | < 20 | Variable | [3][4] |
| Phenanthrene-d10 | PAHs | 75 - 115 | < 15 | Variable | [3][4] |
| Chrysene-d12 | PAHs | 80 - 110 | < 15 | Low | [3][4] |
| Perylene-d12 | PAHs | 70 - 110 | < 20 | Low | [3][4] |
Table 2: Performance in Petroleum and Fossil Fuel Matrices (Crude Oil & Coal Extracts)
| Internal Standard | Analyte Class | Key Findings | Reference |
| This compound | Thiophenic Compounds | Considered optimal for quantitative analysis of this compound class in these matrices. | [1][2] |
| Other Deuterated PAHs | PAHs | Commonly used, but may not perfectly mimic the behavior of sulfur-containing analytes. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of thiophenic compounds and PAHs using this compound as an internal standard.
Experimental Protocol 1: Analysis of Thiophenic Compounds in Crude Oil by GC-MS
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of crude oil into a vial.
-
Add a known amount of this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution in dichloromethane).
-
Dilute the sample with dichloromethane to a final volume of 1 mL.
-
Vortex the sample for 1 minute to ensure homogeneity.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector at 280°C, operated in splitless mode.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions:
-
Dibenzothiophene: m/z 184, 139
-
This compound: m/z 192
-
3. Quantification:
-
A calibration curve is constructed by analyzing standards containing known concentrations of dibenzothiophene and a constant concentration of this compound. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.
Experimental Protocol 2: Analysis of PAHs in Soil by GC-MS
1. Sample Extraction (Pressurized Liquid Extraction - PLE):
-
Mix 10 g of homogenized soil with diatomaceous earth.
-
Add a known amount of a surrogate spike solution containing this compound and other deuterated PAHs.
-
Extract the sample using a PLE system with dichloromethane as the solvent at 100°C and 1500 psi.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
2. Sample Cleanup (Solid Phase Extraction - SPE):
-
Condition a silica gel SPE cartridge with dichloromethane.
-
Load the concentrated extract onto the cartridge.
-
Elute the PAHs with a mixture of dichloromethane and hexane.
-
Concentrate the eluate to a final volume of 1 mL.
3. GC-MS Analysis:
-
The GC-MS conditions are similar to those described in Protocol 1, with adjustments to the oven temperature program to achieve optimal separation of the target PAHs.
-
The mass spectrometer is operated in SIM mode, monitoring the characteristic ions for each target PAH and the corresponding deuterated internal standards.
Visualizing Analytical Workflows
Understanding the logical flow of an analytical method is essential for its proper implementation. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical relationship in internal standard calibration.
Caption: General workflow for sample analysis using an internal standard.
Caption: Logical relationship in internal standard calibration.
Conclusion
This compound proves to be a robust and reliable internal standard, particularly for the quantification of thiophenic compounds in complex matrices such as crude oil, coal, and sediment. Its performance is comparable to, and in some cases superior to, other commonly used deuterated PAHs, especially when analyzing sulfur-containing analytes. The provided experimental protocols and workflow diagrams offer a practical guide for researchers to implement analytical methods using this compound. The choice of internal standard should always be validated for the specific matrix and analyte combination to ensure the highest quality of analytical data.
References
- 1. Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry in combination with pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wwz.cedre.fr [wwz.cedre.fr]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
